molecular formula C23H25N3O3S B1210854 FR122047

FR122047

Cat. No.: B1210854
M. Wt: 423.5 g/mol
InChI Key: UBHKJRYGKOSQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone is a member of thiazoles and an aromatic amide.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H25N3O3S/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17/h4-11H,12-15H2,1-3H3

InChI Key

UBHKJRYGKOSQDJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Synonyms

1-((4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine
FR 122047
FR-122047

Origin of Product

United States

Methodological & Application

Application Notes and Protocols: Utilizing FR122047 in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized animal model that recapitulates many of the pathological features of human rheumatoid arthritis, including synovial inflammation, cartilage degradation, and bone erosion. This model is instrumental in the preclinical evaluation of novel therapeutic agents. FR122047 is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the production of pro-inflammatory prostaglandins.[1][2] These application notes provide a detailed protocol for the use of this compound in a rat model of collagen-induced arthritis, based on established methodologies.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the selective inhibition of COX-1.[1] In the context of collagen-induced arthritis, this leads to a reduction in the production of key inflammatory mediators, prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), at the site of inflammation.[1] Unlike non-selective COX inhibitors, this compound's targeted action on COX-1 may offer a different therapeutic window and side-effect profile.[1]

Signaling Pathway of this compound in Collagen-Induced Arthritis

FR122047_Mechanism cluster_inflammation Inflammatory Cascade in CIA Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandins (PGE2, TXB2) Prostaglandins (PGE2, TXB2) COX-1->Prostaglandins (PGE2, TXB2) Inflammation & Paw Edema Inflammation & Paw Edema Prostaglandins (PGE2, TXB2)->Inflammation & Paw Edema This compound This compound This compound->COX-1

Caption: Proposed mechanism of this compound in CIA.

Experimental Protocols

This section details the methodology for inducing collagen-induced arthritis in Lewis rats and the subsequent prophylactic treatment with this compound.

Materials
  • Female Lewis rats (8 weeks old, 140-180g)[1]

  • Bovine Type II Collagen

  • Incomplete Freund's Adjuvant (IFA)[3][4]

  • This compound[1]

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Syringes and needles (25-gauge)[5]

  • Plethysmometer or digital calipers for paw volume/thickness measurement[6]

Induction of Collagen-Induced Arthritis in Lewis Rats
  • Preparation of Collagen Emulsion: Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). The final concentration of collagen should be 1 to 2 mg/mL.[7]

  • Primary Immunization (Day 0): Anesthetize the rats. Administer an intradermal injection of 0.2 mL of the collagen-IFA emulsion at the base of the tail.[5]

  • Booster Immunization (Day 7): Administer a booster intradermal injection of 0.1 mL of the collagen-IFA emulsion at a different site on the lower back.[7]

  • Monitoring Arthritis Development: Clinically apparent arthritis, characterized by paw swelling, typically appears 11 to 14 days after the primary immunization.[7]

Treatment Protocol with this compound
  • Drug Preparation: Prepare suspensions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.032, 0.32, and 3.2 mg/kg).[1]

  • Dosing Regimen (Prophylactic): Begin oral administration of this compound or vehicle once daily from Day 1 to Day 24 after the first collagen immunization.[1]

  • Assessment of Arthritis:

    • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day, starting from day 9. A common scoring system ranges from 0 to 4 for each paw, based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The total score per animal is the sum of the scores for all four paws (maximum score of 16).[5][6][8]

    • Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers at regular intervals.[6]

Biochemical Analysis

At the end of the study (e.g., Day 24), euthanize the animals and collect paw tissue for the analysis of prostaglandin levels.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer.

  • Prostaglandin Measurement: Determine the concentrations of PGE2 and TXB2 in the tissue homogenates using commercially available ELISA kits.

Experimental Workflow

Experimental_Workflow Day 0 Day 0 Primary Immunization\n(Collagen-IFA) Primary Immunization (Collagen-IFA) Day 1 Day 1 Start Prophylactic Treatment\n(this compound or Vehicle) Start Prophylactic Treatment (this compound or Vehicle) Day 1->Start Prophylactic Treatment\n(this compound or Vehicle) Day 7 Day 7 Booster Immunization\n(Collagen-IFA) Booster Immunization (Collagen-IFA) Day 7->Booster Immunization\n(Collagen-IFA) Day 9-24 Day 9-24 Monitor Arthritis\n(Clinical Score & Paw Volume) Monitor Arthritis (Clinical Score & Paw Volume) Day 9-24->Monitor Arthritis\n(Clinical Score & Paw Volume) Day 24 Day 24 Study Termination\n& Biochemical Analysis Study Termination & Biochemical Analysis Day 24->Study Termination\n& Biochemical Analysis Primary Immunization\n(Collagen-IFA)->Day 1 Start Prophylactic Treatment\n(this compound or Vehicle)->Day 7 Booster Immunization\n(Collagen-IFA)->Day 9-24 Monitor Arthritis\n(Clinical Score & Paw Volume)->Day 24

Caption: Experimental timeline for the CIA model and this compound treatment.

Data Presentation

The following tables summarize the dose-dependent effects of this compound in the rat collagen-induced arthritis model, based on published data.[1]

Table 1: Effect of this compound on Paw Edema in CIA Rats

Treatment Group (mg/kg, p.o.)Paw Edema (mL) on Day 24 (mean ± SEM)% Inhibition
Vehicle (CIA Control)0.79 ± 0.03-
This compound (0.032)0.65 ± 0.0817.7
This compound (0.32)0.48 ± 0.07*39.2
This compound (3.2)0.29 ± 0.06**63.3

*P<0.05, **P<0.01 vs. Vehicle-treated CIA control. Data from Tanaka et al., 1998.[1]

Table 2: Effect of this compound on Prostaglandin Levels in CIA Rat Paws

Treatment Group (mg/kg, p.o.)PGE2 (ng/paw)% InhibitionTXB2 (ng/paw)% Inhibition
Vehicle (CIA Control)18.2 ± 2.1-5.8 ± 0.7-
This compound (0.032)12.5 ± 1.531.33.5 ± 0.539.7
This compound (0.32)7.8 ± 1.157.12.1 ± 0.363.8
This compound (3.2)4.5 ± 0.6 75.31.2 ± 0.279.3

*P<0.05, **P<0.01 vs. Vehicle-treated CIA control. Data from Tanaka et al., 1998.[1]

Table 3: Ex Vivo COX Inhibition in Rat Whole Blood

CompoundCOX-1 (TXB2 production) ED50 (mg/kg)COX-2 (LPS-induced PGE2 production) % Inhibition at 3.2 mg/kg
This compound0.05934.5%
Indomethacin0.57>50% (ED50 = 0.33 mg/kg)

Data from Tanaka et al., 1998.[1]

Conclusion

This compound demonstrates significant, dose-dependent anti-inflammatory effects in the rat collagen-induced arthritis model.[1] Its selective inhibition of COX-1 leads to a reduction in paw edema and the levels of pro-inflammatory prostaglandins PGE2 and TXB2 in the inflamed paws.[1] Notably, chronic treatment with this compound did not cause gastric mucosal damage in CIA rats, a common side effect of non-selective COX inhibitors.[1] These findings suggest that selective COX-1 inhibition with this compound is a viable therapeutic strategy for inflammatory arthritis and warrants further investigation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in preclinical arthritis studies.

References

Application Notes and Protocols for Cell-Based Assays Using FR122047 to Inhibit COX-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the production of prostaglandins and thromboxanes, which are crucial for various physiological processes, including platelet aggregation, gastric cytoprotection, and renal homeostasis. Dysregulation of COX-1 activity has been implicated in various pathological conditions. FR122047 is a potent and highly selective, cell-permeable inhibitor of COX-1, making it an invaluable tool for studying the specific roles of COX-1 in cellular processes and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate COX-1 inhibition.

Mechanism of Action

This compound is a trisubstituted thiazole compound that acts as a potent and selective inhibitor of the COX-1 enzyme.[1] It exhibits a significantly higher affinity for COX-1 over its inducible isoform, COX-2. The mechanism of action involves the inhibition of the cyclooxygenase activity of COX-1, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] This selective inhibition allows for the specific investigation of COX-1 mediated pathways without the confounding effects of COX-2 inhibition.

Data Presentation

The inhibitory activity of this compound on COX-1 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human recombinant COX-1 and COX-2, highlighting its remarkable selectivity.

EnzymeIC50 (nM)Selectivity (COX-2 IC50 / COX-1 IC50)Reference
Human Recombinant COX-128~2300-fold[1]
Human Recombinant COX-265,000[1]

The following table provides an example of expected outcomes when using this compound in a cell-based assay measuring prostaglandin E2 (PGE2) production. The data is hypothetical and for illustrative purposes.

This compound Concentration (nM)PGE2 Concentration (pg/mL)% Inhibition
0 (Control)10000
185015
1055045
2525075
5010090
1005095

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins This compound This compound This compound->COX1 Inhibition PLA2 Phospholipase A2

Caption: COX-1 signaling pathway and this compound inhibition.

Experimental Workflow

The general workflow for a cell-based COX-1 inhibition assay using this compound is depicted below.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Platelets, Monocytes) Start->Cell_Culture Cell_Harvesting 2. Cell Harvesting and Seeding Cell_Culture->Cell_Harvesting Pre_incubation 3. Pre-incubation with this compound (Varying Concentrations) Cell_Harvesting->Pre_incubation Stimulation 4. Stimulation of COX-1 Activity (e.g., Arachidonic Acid, Collagen) Pre_incubation->Stimulation Incubation 5. Incubation Stimulation->Incubation Supernatant_Collection 6. Collection of Supernatant Incubation->Supernatant_Collection Measurement 7. Measurement of Prostaglandins/Thromboxanes (e.g., ELISA, EIA) Supernatant_Collection->Measurement Data_Analysis 8. Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for COX-1 inhibition assay.

Experimental Protocols

Protocol 1: COX-1 Inhibition Assay in Human Platelets

This protocol details the measurement of this compound-mediated inhibition of thromboxane B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2 (TXA2), in isolated human platelets.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Human whole blood from healthy donors

  • Acid-Citrate-Dextrose (ACD) solution

  • Phosphate Buffered Saline (PBS)

  • Arachidonic acid or Collagen (as a stimulant)

  • TXB2 ELISA kit

  • 96-well microplates

  • Centrifuge

  • Platelet aggregometer (optional)

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect human whole blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Washing (Optional but Recommended):

    • To remove plasma components, platelets can be washed. Add 1 volume of ACD to 10 volumes of PRP and centrifuge at 800 x g for 15 minutes.

    • Resuspend the platelet pellet gently in PBS.

  • Inhibitor Treatment:

    • Adjust the platelet concentration to approximately 2-3 x 10^8 cells/mL in PBS.

    • In a 96-well plate, add 180 µL of the platelet suspension to each well.

    • Add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Stimulation of COX-1 Activity:

    • Add 10 µL of arachidonic acid (final concentration ~100 µM) or collagen (final concentration ~2 µg/mL) to each well to stimulate TXA2 production.

    • Incubate for 10-15 minutes at 37°C.

  • Termination of Reaction and Sample Collection:

    • Stop the reaction by adding a stopping agent (e.g., indomethacin at a high concentration to control wells) or by placing the plate on ice.

    • Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet the platelets.

    • Carefully collect the supernatant for TXB2 measurement.

  • Measurement of TXB2:

    • Quantify the amount of TXB2 in the supernatant using a commercial TXB2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 production for each this compound concentration compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: COX-1 Inhibition Assay in a Monocytic Cell Line (e.g., THP-1)

This protocol describes the measurement of this compound's effect on prostaglandin E2 (PGE2) production in a monocytic cell line.

Materials:

  • This compound (prepare stock solution in DMSO)

  • THP-1 cells (or other suitable monocytic cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) (to induce COX-2 as a control if needed)

  • Arachidonic acid

  • PGE2 ELISA kit

  • 24-well or 96-well cell culture plates

  • Cell counter

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells into 24-well or 96-well plates at a density of 1 x 10^6 cells/mL.

    • (Optional) Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh serum-free medium.

  • Inhibitor Treatment:

    • Replace the culture medium with serum-free medium.

    • Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the cells.

    • Pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulation of COX-1 Activity:

    • Add arachidonic acid (final concentration ~10 µM) to stimulate PGE2 production.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.

  • Measurement of PGE2:

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Troubleshooting

ProblemPossible CauseSolution
High background in ELISA Non-specific binding, improper washingEnsure proper washing steps as per the ELISA kit protocol. Use a blocking agent if necessary.
Low signal in ELISA Insufficient COX-1 activity, degraded substrateOptimize stimulant concentration and incubation time. Ensure proper storage of ELISA kit components.
High variability between replicates Pipetting errors, uneven cell seedingUse calibrated pipettes and ensure a homogenous cell suspension before seeding.
This compound shows low potency Incorrect stock solution concentration, degradation of the compoundVerify the concentration of the stock solution. Prepare fresh dilutions for each experiment.

Conclusion

This compound is a powerful and selective tool for investigating the role of COX-1 in various cellular contexts. The protocols provided here offer a starting point for researchers to design and execute robust cell-based assays to characterize COX-1 activity and its inhibition. Careful optimization of experimental conditions for specific cell types and stimuli is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Studying Nociception in Rats using FR122047

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the production of prostaglandins (PGs) that play a crucial role in various physiological and pathological processes, including nociception.[1][2] With an IC50 value of 28 nM for human recombinant COX-1 and a selectivity of approximately 2,300-fold over COX-2, this compound serves as a valuable pharmacological tool for investigating the specific role of COX-1 in pain signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound to study its analgesic effects in established rat models of chemical-induced nociception.

Mechanism of Action

This compound exerts its analgesic effects by selectively inhibiting the COX-1 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory and pain-sensitizing prostaglandins, most notably prostaglandin E2 (PGE2).[1] By reducing the synthesis of these prostaglandins at the site of injury or inflammation, this compound effectively dampens the sensitization of peripheral nociceptors, thereby reducing the transmission of pain signals to the central nervous system.

Signaling Pathway

FR122047_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ec Extracellular Space Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 This compound This compound This compound->COX1 Inhibits PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE2 PGE_Synthase->PGE2 Nociceptor_Sensitization Nociceptor Sensitization PGE2->Nociceptor_Sensitization Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal

This compound mechanism of action in nociception.

Data Presentation

Table 1: Analgesic Effect of this compound in the Rat Formalin Test
Treatment GroupDose (mg/kg, p.o.)Nociceptive Score (Phase 2: 10-60 min)% Inhibition
Vehicle-150.5 ± 10.2-
This compound3.2115.8 ± 12.5*23.1
This compound1085.3 ± 9.8 43.3
This compound3255.1 ± 7.663.4
This compound10035.8 ± 6.1 76.2
Indomethacin1028.9 ± 5.480.8

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
Treatment GroupDose (mg/kg, p.o.)Number of Writhes% Inhibition
Vehicle-35.4 ± 2.1-
This compound125.1 ± 2.5*29.1
This compound3.218.7 ± 2.2 47.2
This compound1010.2 ± 1.871.2
This compound324.5 ± 1.1**87.3

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Experimental Protocols

Formalin-Induced Nociception in Rats

This model induces a biphasic nociceptive response and is useful for differentiating between analgesic mechanisms. The early phase (0-10 minutes) is characterized by acute neurogenic pain, while the late phase (10-60 minutes) involves an inflammatory pain component.[3][4] this compound is primarily effective in the late phase, consistent with its anti-inflammatory mechanism.[1]

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Formalin solution (5% in saline)

  • Oral gavage needles

  • Observation chambers with a clear floor

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rats to the experimental environment for at least 1 hour before testing.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3.2, 10, 32, 100 mg/kg) 60 minutes before the formalin injection.[1]

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[4]

  • Observation: Immediately place the rat in the observation chamber.

  • Nociceptive Scoring: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the second phase of the test (10-60 minutes post-formalin injection).[1][5]

Experimental Workflow:

Formalin_Test_Workflow Start Start Acclimation Animal Acclimation (1 hour) Start->Acclimation Drug_Admin Oral Administration (this compound or Vehicle) Acclimation->Drug_Admin Wait Wait 60 minutes Drug_Admin->Wait Formalin_Injection Subcutaneous Formalin Injection (50 µL, 5%) in hind paw Wait->Formalin_Injection Observation Place in Observation Chamber Formalin_Injection->Observation Scoring Record Nociceptive Behavior (Phase 2: 10-60 min) Observation->Scoring End End Scoring->End

Workflow for the rat formalin test.
Acetic Acid-Induced Writhing in Mice

This visceral pain model is highly sensitive to peripherally acting analgesics.[6][7][8] Intraperitoneal injection of acetic acid induces the release of endogenous mediators, including prostaglandins, which stimulate nociceptors and cause characteristic abdominal constrictions (writhes).[9]

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Acetic acid solution (0.6% in saline)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3.2, 10, 32 mg/kg) 60 minutes before the acetic acid injection.[1]

  • Acetic Acid Injection: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[6]

  • Observation and Scoring: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.[1][10]

Experimental Workflow:

Writhing_Test_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Oral Administration (this compound or Vehicle) Acclimation->Drug_Admin Wait Wait 60 minutes Drug_Admin->Wait Acetic_Acid_Injection Intraperitoneal Acetic Acid Injection (0.1 mL/10g, 0.6%) Wait->Acetic_Acid_Injection Observation_Scoring Count Writhing Movements (20 minutes) Acetic_Acid_Injection->Observation_Scoring End End Observation_Scoring->End

Workflow for the mouse acetic acid writhing test.

Conclusion

This compound is a valuable research tool for elucidating the role of COX-1 in nociceptive pathways. The protocols outlined in these application notes provide a framework for reliably assessing the analgesic properties of this compound in preclinical models of pain. The dose-dependent efficacy of this compound in both the formalin and acetic acid-induced writhing tests highlights the significant contribution of COX-1-mediated prostaglandin synthesis to chemical-induced pain. Researchers can adapt these protocols to further investigate the specific mechanisms of COX-1 in various pain states and to evaluate the therapeutic potential of selective COX-1 inhibitors.

References

Application Notes and Protocols for Studying Gastagric Mucosal Integrity Using a Selective COX-1 Inhibitor (SC-560 as a representative compound)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining gastric mucosal integrity is a critical physiological process involving a complex interplay of protective and aggressive factors. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key protective mediators. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed in the stomach and considered a "housekeeping" enzyme responsible for producing prostaglandins that regulate mucosal blood flow, mucus, and bicarbonate secretion; and COX-2, which is typically induced during inflammation.[1][2]

This document provides detailed application notes and protocols for utilizing a selective COX-1 inhibitor, exemplified by SC-560, to study the role of COX-1 in maintaining gastric mucosal integrity. While the specific compound FR122047 was not found in the scientific literature, SC-560 serves as a well-characterized tool for these investigations. The following sections will detail the mechanism of action, experimental protocols, and data interpretation related to the use of selective COX-1 inhibitors in gastric research.

Mechanism of Action: The Role of COX-1 in Gastric Protection

Under normal physiological conditions, the gastric mucosa is protected by a variety of factors, with prostaglandins playing a central role.[2] COX-1 is the primary source of these protective prostaglandins in the healthy stomach.[1] However, research indicates that selective inhibition of COX-1 alone, for instance with SC-560, does not typically cause gastric damage in a healthy stomach, even with significant inhibition of prostaglandin synthesis.[3][4][5]

Gastric lesions tend to develop when both COX-1 and COX-2 are inhibited.[3][5][6] This suggests a compensatory role for COX-2 in maintaining mucosal defense when COX-1 is blocked.[4][5] In pathological conditions, such as acid challenge or portal hypertension, the gastric mucosa becomes more vulnerable, and selective inhibition of COX-1 is sufficient to induce dose-dependent damage.[3][4] This highlights the critical function of COX-1 in protecting the stomach against noxious stimuli.

The signaling pathway for COX-1-mediated gastric protection is initiated by various physiological stimuli that lead to the release of arachidonic acid from the cell membrane. COX-1 then metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2 and PGI2. These prostaglandins then act on their respective receptors on gastric mucosal cells to stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion, all of which contribute to maintaining mucosal integrity.

Key Experiments and Protocols

Induction of Gastric Lesions with a Selective COX-1 Inhibitor in Rodent Models

This protocol describes the induction of gastric lesions in rats using a selective COX-1 inhibitor, SC-560, often in combination with a COX-2 inhibitor or a mild irritant to demonstrate the role of COX-1 in mucosal defense.

Materials:

  • Male Wistar rats (175–200 g)

  • SC-560 (selective COX-1 inhibitor)

  • Rofecoxib (selective COX-2 inhibitor) or other COX-2 inhibitor

  • Indomethacin (non-selective COX inhibitor, for positive control)

  • Vehicle (e.g., 1% methylcellulose)

  • Hydrochloric acid (HCl) solution (for acid challenge model)

  • Saline solution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools

  • Stereomicroscope

  • Image analysis software

Protocol:

  • Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and provide standard laboratory chow and water ad libitum for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before drug administration, with free access to water.

  • Drug Preparation and Administration:

    • Prepare suspensions of SC-560, rofecoxib, and indomethacin in the vehicle.

    • Divide the animals into experimental groups (n=6-8 per group), including:

      • Vehicle control

      • SC-560 alone

      • Rofecoxib alone

      • SC-560 + Rofecoxib

      • Indomethacin (positive control)

    • Administer the drugs orally (p.o.) or subcutaneously (s.c.) at the desired doses.

  • Induction of Gastric Injury (Optional - for Challenge Models):

    • Acid Challenge: 60 minutes after drug administration, orally administer a solution of HCl (e.g., 200-300 mM).[3]

    • Stress-Induced Lesions: Subject animals to cold-restraint stress.[7]

  • Euthanasia and Tissue Collection:

    • Euthanize the animals at a predetermined time point after drug administration (e.g., 4-5 hours).

    • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Lesion Assessment:

    • Pin the stomach flat on a board for examination.

    • Measure the area (in mm²) of visible hemorrhagic lesions in the glandular part of the stomach using a stereomicroscope and image analysis software.

    • The total lesion area per stomach is used as the ulcer index.

Measurement of Gastric Prostaglandin E2 (PGE2) Levels

This protocol outlines the measurement of PGE2 in the gastric mucosa to confirm the inhibitory effect of the selective COX-1 inhibitor.

Materials:

  • Gastric mucosal tissue collected from the experiment above

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

  • PGE2 ELISA kit

Protocol:

  • Tissue Homogenization:

    • Excise a sample of the glandular gastric mucosa and weigh it.

    • Homogenize the tissue sample in cold PBS.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the prostaglandins.

  • ELISA Assay:

    • Perform a PGE2 enzyme-linked immunosorbent assay (ELISA) on the supernatant according to the manufacturer's instructions.

    • Express the PGE2 concentration as pg/mg of tissue.[8]

Data Presentation

The following tables summarize representative quantitative data from studies using selective COX-1 inhibitors to investigate gastric mucosal integrity.

Table 1: Effect of Selective COX-1 and COX-2 Inhibition on Gastric Lesion Formation in Healthy Rats

Treatment Group (Dose, p.o.)Mean Lesion Area (mm²) ± SEM
Vehicle0 ± 0
SC-560 (20 mg/kg)0 ± 0
Rofecoxib (20 mg/kg)0 ± 0
SC-560 (20 mg/kg) + Rofecoxib (20 mg/kg)35.2 ± 8.1
Indomethacin (20 mg/kg)42.5 ± 9.3

*P < 0.05 compared to vehicle control. Data are hypothetical and based on findings from published studies.[3]

Table 2: Effect of Selective COX-1 Inhibition on Gastric Lesions in an Acid Challenge Model

Pretreatment Group (Dose, p.o.)Acid Challenge (300 mM HCl) - Mean Lesion Area (mm²) ± SEM
Vehicle2.1 ± 0.8
SC-560 (5 mg/kg)15.4 ± 3.2
SC-560 (20 mg/kg)38.9 ± 7.5
Rofecoxib (20 mg/kg)3.5 ± 1.1
SC-560 (5 mg/kg) + Rofecoxib (20 mg/kg)45.6 ± 8.9*#

*P < 0.05 compared to vehicle + acid challenge. #P < 0.05 compared to SC-560 (5 mg/kg) + acid challenge. Data are hypothetical and based on findings from published studies.[3]

Table 3: Effect of Selective COX-1 Inhibition on Gastric Mucosal PGE2 Levels

Treatment GroupGastric Mucosal PGE2 (pg/mg tissue) ± SEM% Inhibition
Vehicle250 ± 30-
SC-560 (10 mg/kg)85 ± 1266%
Indomethacin (30 mg/kg)70 ± 972%

*P < 0.05 compared to vehicle control. Data are hypothetical and based on findings from published studies.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

COX1_Pathway cluster_cell Gastric Mucosal Cell Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 PGE2_PGI2 PGE2, PGI2 PGH2->PGE2_PGI2 Receptors Prostaglandin Receptors (EP, IP) PGE2_PGI2->Receptors Protective_Effects Mucus & Bicarbonate Secretion Increased Blood Flow Decreased Acid Secretion Receptors->Protective_Effects Stimuli Physiological Stimuli Stimuli->Membrane SC560 SC-560 (Selective COX-1 Inhibitor) SC560->COX1 Inhibits

Caption: Signaling pathway of COX-1 in maintaining gastric mucosal integrity and the inhibitory action of SC-560.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Fasting (18-24h) Acclimatization->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Drug_Admin Drug Administration (SC-560, Vehicle, etc.) Grouping->Drug_Admin Challenge Optional: Acid or Stress Challenge Drug_Admin->Challenge Euthanasia Euthanasia & Stomach Excision Challenge->Euthanasia Lesion_Assessment Lesion Area Measurement Euthanasia->Lesion_Assessment PGE2_Analysis PGE2 Measurement (ELISA) Euthanasia->PGE2_Analysis

Caption: Experimental workflow for studying the effects of a selective COX-1 inhibitor on gastric mucosal integrity in rodents.

Conclusion

The selective inhibition of COX-1 by compounds like SC-560 is a valuable tool for elucidating the mechanisms of gastric mucosal defense. The experimental protocols and data presented here provide a framework for researchers to investigate the nuanced roles of COX isoforms in both physiological and pathological contexts. These studies are essential for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) and novel gastroprotective therapies.

References

Troubleshooting & Optimization

FR122047 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of FR122047. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, desiccated, and protected from light. For short-term storage, +4°C is acceptable. For long-term storage, -20°C is recommended to ensure maximum stability.[1][2][3]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4][5] Under these conditions, solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[4][5] It is advisable to use freshly prepared solutions whenever possible.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a thiazole ring, like this compound, can be susceptible to photodegradation. It is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, a specific formulation involving DMSO, PEG300, Tween-80, and saline can be used to achieve a clear solution.[4]

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be pH-dependent. Thiazole-containing compounds may be susceptible to hydrolysis under acidic or alkaline conditions. For experiments in aqueous buffers, it is recommended to prepare the solution fresh and use it promptly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure solid compound is stored at -20°C, desiccated, and protected from light. Prepare fresh stock solutions and store them as aliquots at -80°C. Avoid multiple freeze-thaw cycles.
Instability in aqueous experimental buffer.Prepare this compound solutions in aqueous buffers immediately before use. Consider performing a pilot stability study in your specific buffer system if the experiment is long-running.
Loss of compound activity over time Photodegradation from exposure to ambient light.Protect all solutions containing this compound from light at all times by using amber vials or covering with foil. Work in a dimly lit area when possible.
Oxidative degradation.Degas solvents used for preparing solutions. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if high stability is required.
Precipitation of the compound in aqueous media Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum but is sufficient to maintain solubility. For in vivo use, follow established formulation protocols.[4]

Quantitative Stability Data (Hypothetical)

The following data are hypothetical and intended for guidance. Actual stability should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures

Storage TemperatureSolventConcentrationPurity after 1 MonthPurity after 6 Months
+4°CDMSO10 mM95%80%
-20°CDMSO10 mM>99%97%
-80°CDMSO10 mM>99%>99%

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C

pHBuffer SystemIncubation TimeRemaining this compound
3.0Citrate Buffer24 hours~85%
5.0Acetate Buffer24 hours~95%
7.4Phosphate Buffer24 hours>99%
9.0Borate Buffer24 hours~90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

Analysis:

  • Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Visualizations

FR122047_Storage_Workflow cluster_solid Solid this compound cluster_solution This compound Solution solid_storage Store at -20°C Desiccated Protected from Light dissolve Dissolve in appropriate solvent (e.g., DMSO) solid_storage->dissolve aliquot Aliquot into single-use vials dissolve->aliquot solution_storage Store at -80°C Protected from Light aliquot->solution_storage

Caption: Recommended workflow for the storage and handling of this compound.

Forced_Degradation_Study cluster_stress Stress Conditions This compound This compound Sample acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation photo Photodegradation This compound->photo thermal Thermal Degradation This compound->thermal analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis results Identify Degradation Products Determine Degradation Pathways analysis->results

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins This compound This compound This compound->COX1

Caption: Mechanism of action of this compound as a COX-1 inhibitor.

References

Potential off-target effects of FR122047

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR122047.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, trisubstituted thiazole compound that functions as a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1] Its primary mechanism of action is the inhibition of prostaglandin E2 and thromboxane B2 production through the blockade of the COX-1 enzyme.[2]

Q2: What is the selectivity profile of this compound for COX-1 over COX-2?

This compound exhibits a high degree of selectivity for COX-1. In studies using human recombinant enzymes, it has been shown to be approximately 2,300 times more selective for COX-1 than for COX-2.[1][2]

Q3: What are the known on-target effects of this compound?

The on-target effects of this compound, stemming from its potent inhibition of COX-1, include analgesic, anti-platelet, and anti-inflammatory properties.[1] It is notably more potent than aspirin in its ability to inhibit platelet aggregation induced by arachidonic acid and collagen.[1][3]

Q4: Are there any known off-target effects of this compound?

The available literature primarily focuses on the high selectivity of this compound for COX-1 over COX-2, and there is limited information on off-target effects on other unrelated proteins. One study noted that in MCF-7 breast cancer cells, this compound treatment suppressed cell growth and induced apoptosis by increasing the Bax/Bcl-2 ratio and mitochondrial cytochrome c release.[4] However, it is not definitively characterized whether this is a true off-target effect or a consequence of COX-1 inhibition in this specific cancer cell line.

Q5: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water (4 mg/mL), DMSO (5 mg/mL), and 1 M HCl (2 mg/mL). For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C. For experimental use, stock solutions in DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected potency in cell-based assays.

  • Possible Cause 1: Compound degradation.

    • Troubleshooting Step: Ensure the compound has been stored correctly and protected from light and moisture. Prepare fresh stock solutions from solid material. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Suboptimal assay conditions.

    • Troubleshooting Step: The potency of COX inhibitors can be influenced by the concentration of arachidonic acid used in the assay. Ensure the substrate concentration is appropriate for the experimental goals. Additionally, the presence of serum in the cell culture medium can affect the free concentration of the inhibitor due to protein binding. Consider performing assays in serum-free or low-serum conditions.

  • Possible Cause 3: Cell line-specific differences in COX expression and sensitivity.

    • Troubleshooting Step: Confirm the expression levels of COX-1 and COX-2 in your cell line. The inhibitory effect of this compound will be most pronounced in cells with high COX-1 expression.

Issue 2: Unexpected cellular effects that do not seem to be mediated by COX-1 inhibition.

  • Possible Cause 1: Potential off-target activity.

    • Troubleshooting Step: As with any small molecule inhibitor, off-target effects are a possibility. To investigate this, consider using a structurally unrelated COX-1 inhibitor as a control. If both compounds produce the same effect, it is more likely to be on-target. Additionally, a rescue experiment where the downstream products of COX-1 (e.g., specific prostaglandins) are added back to the system could help determine if the effect is COX-1 dependent.

  • Possible Cause 2: Non-specific effects at high concentrations.

    • Troubleshooting Step: High concentrations of any compound can lead to non-specific effects. It is crucial to perform dose-response experiments and use the lowest effective concentration of this compound. Compare the observed effects with a vehicle control.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Enzyme TargetIC50 (Human Recombinant)Selectivity (COX-2 IC50 / COX-1 IC50)Reference
COX-128 nM~2,300-fold[1]
COX-265 µM[1]

Table 2: In Vivo/Ex Vivo Efficacy of this compound

ModelEffectED50Reference
Arachidonic acid-induced platelet aggregation (guinea pigs)Inhibition280 µg/kg (oral)[3][4]
Collagen-induced platelet aggregation (guinea pigs)Inhibition530 µg/kg (oral)[3][4]
Rat type II collagen-induced arthritisAnti-inflammatory effect0.56 mg/kg (oral)[2]
Rat whole blood assay (ex vivo)Inhibition of COX-1 derived TXB20.059 mg/kg (oral)[2]

Experimental Protocols

1. Recombinant Human COX Enzyme Assay

  • Objective: To determine the in vitro inhibitory potency (IC50) of this compound against COX-1 and COX-2.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 is pre-incubated with varying concentrations of this compound or vehicle control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Ex Vivo Whole Blood Assay for COX-1 and COX-2 Activity

  • Objective: To assess the selective inhibitory activity of this compound on COX-1 and COX-2 in a more physiologically relevant matrix.

  • Methodology:

    • Whole blood is collected from rats or human volunteers.

    • For the COX-1 assay, aliquots of blood are incubated with varying concentrations of this compound or vehicle control. The blood is then allowed to clot at 37°C for a specified time, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • For the COX-2 assay, aliquots of blood are pre-treated with a COX-1 selective inhibitor (like aspirin) to block the COX-1 pathway. Then, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity. The blood is then incubated with this compound or vehicle control.

    • The concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the serum or plasma is measured using EIA or LC-MS.

    • The ED50 values are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production.

Visualizations

FR122047_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1->Prostaglandins (PGE2) Thromboxanes (TXB2) Thromboxanes (TXB2) COX-1->Thromboxanes (TXB2) COX-2->Prostaglandins (PGE2) Inflammation, Pain Inflammation, Pain Prostaglandins (PGE2)->Inflammation, Pain Platelet Aggregation Platelet Aggregation Thromboxanes (TXB2)->Platelet Aggregation This compound This compound This compound->COX-1 Strongly Inhibits This compound->COX-2 Weakly Inhibits

Caption: Mechanism of action of this compound as a selective COX-1 inhibitor.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_Potency Is the observed potency lower than expected? Start->Check_Potency Check_Off_Target Are there unexpected cellular effects? Start->Check_Off_Target Check_Potency->Check_Off_Target No Degradation Check for compound degradation. Prepare fresh stock solutions. Check_Potency->Degradation Yes Control_Compound Use a structurally unrelated COX-1 inhibitor as a control. Check_Off_Target->Control_Compound Yes Assay_Conditions Optimize assay conditions. (e.g., serum concentration, substrate concentration) Degradation->Assay_Conditions Cell_Line Verify COX-1 expression in the cell line. Assay_Conditions->Cell_Line End_Potency Issue Resolved Cell_Line->End_Potency Rescue_Experiment Perform a rescue experiment with downstream prostaglandins. Control_Compound->Rescue_Experiment Dose_Response Perform a dose-response and use the lowest effective concentration. Rescue_Experiment->Dose_Response End_Off_Target Issue Characterized Dose_Response->End_Off_Target

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

FR122047 Technical Support Center: Experimental Guidance and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with FR122047, a potent and selective cyclooxygenase-1 (COX-1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a trisubstituted thiazole compound that functions as a highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the activity of COX-1, thereby preventing the synthesis of prostaglandins and other prostanoids that are involved in various physiological and pathophysiological processes.[2]

Q2: How selective is this compound for COX-1 over COX-2?

This compound exhibits a high degree of selectivity for COX-1. In studies using human recombinant enzymes, this compound was found to be approximately 2,300 times more selective for COX-1 than for COX-2.[1][3]

Q3: What are the known in vivo effects of this compound?

This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties in various animal models.[1] It has been shown to be orally active and effective in reducing pain in chemical nociceptive models.[1] In a rat model of collagen-induced arthritis, oral administration of this compound showed a dose-dependent anti-inflammatory effect.[3][4]

Q4: Has this compound been evaluated in human clinical trials?

Based on the available literature, there is no evidence to suggest that this compound has been evaluated in human clinical trials. The research has been primarily focused on preclinical and animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency and Selectivity of this compound

EnzymeIC₅₀Selectivity (COX-2 IC₅₀ / COX-1 IC₅₀)Reference
Human Recombinant COX-128 nM~2,300-fold[1]
Human Recombinant COX-265 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectED₅₀Reference
Guinea Pig (Arachidonic Acid-Induced Platelet Aggregation)Inhibition of aggregation280 µg/kg (oral)[2][5]
Guinea Pig (Collagen-Induced Platelet Aggregation)Inhibition of aggregation530 µg/kg (oral)[2][5]
Rat (Collagen-Induced Arthritis)Anti-inflammatory effect0.56 mg/kg (oral)[3][4]
Rat (Collagen-Induced Arthritis)Suppression of PGE₂ levels in paw0.24 mg/kg (oral)[3][4]
Rat (Collagen-Induced Arthritis)Suppression of TXB₂ levels in paw0.13 mg/kg (oral)[3][4]

Experimental Protocols

Protocol 1: In Vitro COX-1 Inhibition Assay (Whole Blood Assay)

This protocol is adapted from methodologies described for assessing COX-1 inhibition in whole blood.

  • Blood Collection: Collect fresh heparinized whole blood from healthy human volunteers or experimental animals.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Incubation: Aliquot the whole blood into tubes. Add the different concentrations of this compound or vehicle control to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • COX-1 Activation: To measure COX-1 activity, induce platelet aggregation and subsequent thromboxane B₂ (TXB₂) production by adding a COX-1-specific agonist, such as arachidonic acid or collagen.

  • Termination of Reaction: After a set incubation period (e.g., 30-60 minutes), stop the reaction by placing the tubes on ice and then centrifuging to separate the plasma.

  • Measurement of TXB₂: Measure the concentration of TXB₂ in the plasma using a commercially available ELISA kit. TXB₂ is a stable metabolite of thromboxane A₂, which is produced by COX-1 in platelets.

  • Data Analysis: Calculate the percentage of inhibition of TXB₂ production at each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

COX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 converts to Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Physiological_Pathophysiological_Responses Physiological & Pathophysiological Responses Prostanoids->Physiological_Pathophysiological_Responses This compound This compound This compound->COX1 inhibits Stimulus Stimulus Stimulus->PLA2

Caption: COX-1 signaling pathway and this compound inhibition.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation Hypothesis Formulate Hypothesis Protocol Develop Experimental Protocol Hypothesis->Protocol Reagents Prepare this compound & other reagents Protocol->Reagents In_Vitro In Vitro Assay (e.g., enzyme inhibition) Reagents->In_Vitro In_Vivo In Vivo Model (e.g., arthritis model) Reagents->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General experimental workflow for using this compound.

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of COX-1 activity in in vitro assays.

  • Possible Cause 1: this compound solubility and stability.

    • Troubleshooting: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to the assay medium. Stock solutions should be stored correctly, and repeated freeze-thaw cycles should be avoided. It is advisable to prepare fresh dilutions for each experiment.

  • Possible Cause 2: Inactive enzyme.

    • Troubleshooting: Verify the activity of the COX-1 enzyme preparation using a known, non-selective COX inhibitor as a positive control.

  • Possible Cause 3: Inappropriate assay conditions.

    • Troubleshooting: Optimize the incubation time of this compound with the enzyme before the addition of the substrate (arachidonic acid). Ensure the pH and temperature of the assay buffer are optimal for COX-1 activity.

Problem 2: Unexpected off-target effects in cell-based or in vivo studies.

  • Possible Cause 1: High concentrations of this compound.

    • Troubleshooting: Although highly selective, at very high concentrations, this compound might interact with other cellular targets. Perform dose-response experiments to determine the lowest effective concentration.

  • Possible Cause 2: The biological system is sensitive to COX-1 inhibition.

    • Troubleshooting: The "off-target" effect may be a direct consequence of COX-1 inhibition in a particular cell type or tissue, which was not the primary focus of the study. The "housekeeping" functions of COX-1 can be crucial in certain biological contexts.[6]

  • Possible Cause 3: Non-specific effects of the compound.

    • Troubleshooting: Include appropriate controls, such as a structurally related but inactive compound, if available, to rule out non-specific effects.

Problem 3: Lack of efficacy in an in vivo model of inflammation.

  • Possible Cause 1: Model-dependent role of COX-1.

    • Troubleshooting: The role of COX-1 in inflammation can be context-dependent. For instance, this compound was effective in a rat model of collagen-induced arthritis but not in adjuvant-induced arthritis.[4] It is crucial to select an animal model where COX-1 plays a significant pathological role.

  • Possible Cause 2: Pharmacokinetic issues.

    • Troubleshooting: Ensure that the dose and route of administration are sufficient to achieve and maintain therapeutic concentrations of this compound at the site of inflammation. The prolonged inhibitory action of this compound has been noted, which may be due to its concentration in platelets.[2][5]

  • Possible Cause 3: Redundancy in inflammatory pathways.

    • Troubleshooting: In some inflammatory conditions, other pathways (e.g., COX-2 or lipoxygenase pathways) may compensate for the inhibition of COX-1, leading to a lack of overall efficacy. Consider combination therapies or a different therapeutic target.

Problem 4: Gastrointestinal or renal side effects in animal studies.

  • Possible Cause 1: Inhibition of physiological COX-1 functions.

    • Troubleshooting: COX-1 is involved in maintaining the integrity of the gastric mucosa and regulating renal blood flow.[6] While this compound has shown a better safety profile compared to non-selective NSAIDs in some studies, high doses or chronic administration may still lead to side effects.[4] Monitor animals closely for signs of toxicity and consider reducing the dose or duration of treatment. The use of gastroprotective agents could also be explored.

References

How to minimize variability in FR122047 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving FR122047, a potent and selective cyclooxygenase-1 (COX-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent selective inhibitor of cyclooxygenase-1 (COX-1).[1] Its primary mechanism of action is the inhibition of the COX-1 enzyme, which is a key enzyme in the biosynthesis of prostaglandins.[1][2][3] This inhibition leads to its anti-platelet, analgesic, and anti-inflammatory effects.[1]

Q2: Which animal models are suitable for studying the in vivo efficacy of this compound?

A2: Guinea pigs are a suitable model for evaluating the anti-platelet activity of this compound.[1][4] For assessing its anti-inflammatory properties, the carrageenan-induced paw edema model in rats is a well-established and appropriate choice.[5][6][7]

Q3: What are the reported efficacious doses of this compound in these models?

A3: In guinea pigs, a single oral dose of this compound inhibited arachidonic acid- and collagen-induced platelet aggregation with ED50 values of 280 µg/kg and 530 µg/kg, respectively.[1]

Q4: What is the expected duration of action of this compound in vivo?

A4: At a dose of 1 mg/kg in guinea pigs, the inhibitory effects of this compound on platelet aggregation were observed to be prolonged for up to 48 hours.[1]

Troubleshooting Guides

Animal Model Selection and Management

Issue: High variability in baseline inflammatory responses or platelet aggregation.

Potential Cause Troubleshooting Recommendation
Animal Strain Differences Different rat and guinea pig strains can exhibit varied responses to inflammatory stimuli and compounds. For consistency, it is crucial to use the same strain throughout a study and clearly report the strain used (e.g., Sprague-Dawley, Wistar).
Animal Health Status Underlying health issues can significantly impact inflammatory and coagulation parameters. Ensure all animals are healthy, acclimatized to the facility for at least one week prior to the experiment, and free from pathogens.
Environmental Stress Stress from housing conditions, handling, or noise can alter physiological responses. Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity. Handle animals gently and consistently.
Diet The composition of animal chow can influence inflammatory responses and drug metabolism. Use a standardized diet throughout the study and ensure consistent access to food and water.
Dosing and Administration

Issue: Inconsistent or lower-than-expected drug exposure.

Potential Cause Troubleshooting Recommendation
Improper Formulation This compound is likely poorly soluble in water. An improper vehicle can lead to inconsistent suspension and inaccurate dosing. A common vehicle for oral gavage of poorly soluble compounds in rodents is a suspension in 0.5% carboxymethyl cellulose (CMC) in water or saline.[8] It is critical to ensure the formulation is a homogenous suspension immediately before each administration.
Inaccurate Oral Gavage Technique Incorrect gavage technique can lead to dosing errors, esophageal injury, or accidental administration into the trachea. Ensure personnel are properly trained in oral gavage techniques for the specific species.
Variability in Food Intake The presence of food in the stomach can affect the absorption of orally administered drugs. For oral dosing studies, consider a brief fasting period (e.g., 4-6 hours) to standardize gastrointestinal conditions. However, prolonged fasting can induce stress.
Incorrect Dose Calculation Errors in calculating the dose based on animal body weight will lead to significant variability. Weigh each animal on the day of dosing and calculate the dose accurately for each individual.
Data Collection and Analysis

Issue: High variability in endpoint measurements (e.g., paw volume, platelet aggregation).

Potential Cause Troubleshooting Recommendation
Inconsistent Measurement Technique Variability in how measurements are taken can introduce significant error. For paw edema, use a plethysmometer and ensure consistent placement of the paw for each measurement.[9] For platelet aggregation, standardize the preparation of platelet-rich plasma and the concentration of aggregating agents.[10]
Observer Bias If measurements are subjective, the observer's expectations can influence the results. Whenever possible, blind the person performing the measurements to the treatment groups.
Timing of Measurements The timing of endpoint measurements relative to compound administration is critical. Adhere to a strict and consistent timeline for all animals in the study.
Lack of a Validated Analytical Method Without a reliable method to measure this compound concentrations in plasma, it is difficult to correlate exposure with efficacy and troubleshoot pharmacokinetic issues. It is highly recommended to develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in biological samples.[11][12][13]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

EndpointAgonistED50 (Oral)Animal ModelReference
Platelet Aggregation InhibitionArachidonic Acid280 µg/kgGuinea Pig[1]
Platelet Aggregation InhibitionCollagen530 µg/kgGuinea Pig[1]

Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Oral Administration of 1 mg/kg)

Time PointPlasma Concentration (Platelet-Poor Plasma)Plasma Concentration (Platelet-Rich Plasma)Reference
24 hours< 0.1 ng/mLNot Reported[1]
48 hoursNot Reported0.282 ng/mL[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[5][6]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Ex Vivo Platelet Aggregation in Guinea Pigs

This protocol is used to assess the in vivo effect of this compound on platelet function.[1]

  • Animals: Male Hartley guinea pigs (300-400 g) are used.

  • Compound Administration: this compound or vehicle is administered orally.

  • Blood Collection: At specified time points after dosing, blood is collected from the carotid artery into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.

  • Platelet Aggregation Assay: Platelet aggregation is measured using an aggregometer. Aliquots of PRP are stimulated with an aggregating agent (e.g., arachidonic acid or collagen), and the change in light transmission is recorded.

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated for the this compound-treated groups compared to the vehicle-treated group.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_selection Animal Selection (Rat or Guinea Pig) acclimatization Acclimatization (1 week) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing This compound or Vehicle Administration (Oral) randomization->dosing induction Induction of Inflammation/Stimulation dosing->induction measurement Endpoint Measurement (Paw Volume or Platelet Aggregation) induction->measurement data_analysis Data Analysis measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for this compound in vivo studies.

signaling_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation Pain prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation This compound This compound This compound->cox1 Inhibition

Caption: this compound mechanism of action via COX-1 inhibition.

References

Interpreting unexpected results in FR122047 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with FR122047, a potent and selective COX-1 inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable troubleshooting steps.

Unexpected Result 1: Reduced Anti-Inflammatory Effect in In Vivo Models Despite Potent In Vitro COX-1 Inhibition

Researchers may observe potent inhibition of COX-1 in biochemical or cell-based assays, but a diminished or absent anti-inflammatory response in animal models of inflammation.

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Troubleshooting Steps
Poor Bioavailability or Pharmacokinetics - Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in the animal model. - Analyze different administration routes (e.g., oral, intravenous) and vehicle formulations.
Model-Specific COX Isoform Contribution - Characterize the relative expression and contribution of COX-1 and COX-2 in the specific inflammatory model being used. This compound is highly selective for COX-1, and if COX-2 is the primary driver of inflammation in the model, the drug's effect will be limited.[1] - Consider using a non-selective COX inhibitor as a positive control to assess the overall role of prostaglandins in the model.
Rapid Metabolism of this compound - Analyze metabolite formation in plasma and tissue samples. - Co-administration with a metabolic inhibitor (use with caution and appropriate controls) could help determine if rapid metabolism is limiting exposure.
Dosing Regimen - Perform a dose-response study to ensure an effective concentration is reached and maintained at the site of inflammation.[1]

Experimental Protocol: Ex Vivo Prostaglandin E2 (PGE2) Measurement in Whole Blood

This protocol can be used to assess the in vivo target engagement of this compound by measuring its effect on COX-1 activity in whole blood.

  • Animal Dosing: Administer this compound or vehicle control to the animals at the desired dose and route.

  • Blood Collection: At various time points post-administration, collect whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: Aliquot whole blood and stimulate with a COX-1 selective agonist (e.g., arachidonic acid) or a broader stimulus like lipopolysaccharide (LPS) for a defined period at 37°C.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a validated ELISA kit.

  • Data Analysis: Compare the PGE2 levels in the this compound-treated groups to the vehicle-treated group to determine the extent of COX-1 inhibition.

Experimental Workflow for Investigating Discrepant In Vitro and In Vivo Results

G cluster_0 In Vitro Assessment cluster_1 In Vivo Experimentation cluster_2 Troubleshooting Pathway a COX-1/COX-2 Enzyme Assays b Cell-Based Assays (e.g., PGE2 production) a->b Confirms Potency & Selectivity c Animal Model of Inflammation b->c Proceed to In Vivo d Unexpected Result: Diminished Efficacy c->d e Pharmacokinetic Analysis (Plasma/Tissue Levels) d->e f Ex Vivo Target Engagement (Whole Blood Assay) d->f g Model Characterization (COX-1 vs. COX-2 Expression) d->g h Dose-Response Optimization d->h

Caption: Troubleshooting workflow for unexpected in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] COX-1 is a constitutive enzyme responsible for the production of prostaglandins, which are involved in various physiological processes, including platelet aggregation and maintaining the integrity of the stomach lining.[2][3] By inhibiting COX-1, this compound reduces the synthesis of these prostaglandins, leading to its anti-platelet and anti-inflammatory effects.[1][4] Its selectivity for COX-1 over COX-2 is a key feature, with studies showing it to be over 2,300 times more potent in inhibiting COX-1 than COX-2.[1]

Q2: We are observing gastrointestinal side effects in our animal models, which is unexpected for a selective COX-1 inhibitor. What could be the reason?

A2: While selective COX-1 inhibitors are generally designed to have a better gastric safety profile than non-selective NSAIDs, gastrointestinal (GI) effects can still occur under certain conditions. Here are a few possibilities:

  • High Doses: At very high doses, the selectivity of this compound for COX-1 over COX-2 may be overcome, leading to some inhibition of COX-2, which can contribute to GI toxicity.

  • Species Differences: The role of COX-1 in maintaining gastric mucosal integrity can vary between species. The specific animal model being used may be more sensitive to COX-1 inhibition.

  • Underlying Conditions: If the animal model has a pre-existing inflammatory condition in the GI tract, the inhibition of COX-1 may exacerbate this.

  • Off-Target Effects: Although not documented for this compound, any compound has the potential for off-target effects at sufficient concentrations.

It is recommended to perform a dose-response study for GI effects and to analyze the stomach lining histologically.

Q3: Can this compound affect platelet function?

A3: Yes, a primary and expected effect of this compound is the inhibition of platelet aggregation.[4] COX-1 in platelets is responsible for producing thromboxane A2, a potent promoter of platelet aggregation. By inhibiting COX-1, this compound effectively reduces thromboxane A2 production and, consequently, platelet aggregation.[3] This makes it a potent anti-platelet agent.[4]

Signaling Pathway of this compound in Platelets

G AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Platelet Platelet Aggregation TXA2->Platelet This compound This compound Inhibition This compound->Inhibition Inhibition->COX1

Caption: this compound inhibits COX-1, blocking platelet aggregation.

References

Validation & Comparative

A Comparative Guide to FR122047 and Aspirin for COX-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two cyclooxygenase-1 (COX-1) inhibitors: FR122047 and aspirin. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two compounds.

Executive Summary

This compound is a potent and highly selective COX-1 inhibitor, demonstrating significantly greater potency in inhibiting platelet aggregation compared to the non-selective COX inhibitor, aspirin. While aspirin irreversibly inhibits both COX-1 and COX-2 through acetylation, this compound exhibits a more targeted inhibition of COX-1. This targeted approach may offer a different therapeutic window and side-effect profile. This guide presents quantitative data on their inhibitory activities, details of experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the key quantitative data for this compound and aspirin concerning their COX-1 inhibition and effects on platelet aggregation. It is important to note that the IC50 values for this compound and aspirin presented below are from different studies and experimental conditions, and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison under identical conditions.

CompoundTargetIC50 ValueSpecies/SystemReference
This compound COX-128 nMHuman Recombinant[Not specified in provided text]
Aspirin COX-11.3 ± 0.5 µMHuman Platelets[1]
Aspirin COX-1~3.5 µMNot Specified[2]

Table 1: Comparison of COX-1 Inhibition (IC50 Values)

CompoundAssayRelative PotencySpeciesReference
This compound vs. Aspirin Arachidonic Acid- and Collagen-Induced Platelet AggregationThis compound is 100 times more potent than aspirinHuman and Guinea Pig (in vitro)[3]

Table 2: Comparative Potency in Platelet Aggregation

CompoundParameterED50 ValueSpeciesReference
This compound Arachidonic Acid-Induced Aggregation (in vivo)280 µg/kg (single oral dose)Guinea Pig[3]
This compound Collagen-Induced Aggregation (in vivo)530 µg/kg (single oral dose)Guinea Pig[3]

Table 3: In Vivo Anti-Platelet Aggregation Activity of this compound

CompoundParameterValueSpeciesReference
This compound Minimum Ulcerogenic Dose / ED50 for Anti-Platelet Aggregation>70Rat[3]
Aspirin Minimum Ulcerogenic Dose / ED50 for Anti-Platelet Aggregation1.2Rat[3]

Table 4: Comparative Safety Margin (Ulcerogenic Potential)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the COX-1 inhibitory activity of compounds like this compound and aspirin.

Determination of COX-1 IC50 Values

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1.

  • Enzyme Source: Purified recombinant human COX-1 is used as the source of the enzyme.

  • Incubation: The test compound (e.g., this compound or aspirin) at various concentrations is pre-incubated with the COX-1 enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of an acid (e.g., HCl).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay (In Vitro)

This protocol describes a common method for assessing the effect of inhibitors on platelet aggregation in vitro.

  • Blood Collection: Whole blood is collected from healthy human donors or animal subjects (e.g., guinea pigs) into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Incubation with Inhibitor: The PRP is incubated with various concentrations of the test compound (this compound or aspirin) or a vehicle control.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.

  • Measurement of Aggregation: The change in light transmission through the PRP sample is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence of the inhibitor to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the COX-1 signaling pathway and a typical experimental workflow for evaluating COX-1 inhibitors.

COX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases This compound This compound This compound->COX1 Inhibits Aspirin Aspirin Aspirin->COX1 Inhibits (Irreversible)

Caption: The COX-1 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the points of inhibition by this compound and aspirin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Source Enzyme Source (e.g., Recombinant COX-1) or Platelet-Rich Plasma Incubation Pre-incubation of Enzyme/Platelets with Inhibitor Source->Incubation Inhibitor Test Compound (this compound or Aspirin) + Vehicle Control Inhibitor->Incubation Reaction Initiate Reaction (Add Arachidonic Acid or Aggregating Agent) Incubation->Reaction Measurement Measure Product Formation (e.g., PGE2) or Platelet Aggregation Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Determination Determine IC50 or Inhibitory Potency Calculation->Determination

Caption: A generalized experimental workflow for the in vitro evaluation of COX-1 inhibitors.

References

A Comparative Analysis of FR122047 and SC-560: Potency and Selectivity in COX-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent selective cyclooxygenase-1 (COX-1) inhibitors, FR122047 and SC-560. The objective is to present a clear, data-driven analysis of their respective potencies and selectivities, supported by experimental findings, to aid researchers in selecting the appropriate tool for their studies.

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1] It exists in two main isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[3][4] The selective inhibition of COX-1 is a valuable strategy for investigating its physiological and pathological roles.

This compound and SC-560 are both recognized for their high affinity and selectivity for COX-1 over COX-2, making them valuable chemical probes in biomedical research.[5][6]

Quantitative Comparison of Inhibitory Potency and Selectivity

The inhibitory activities of this compound and SC-560 are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The ratio of these IC50 values (COX-2 IC50 / COX-1 IC50) provides a measure of the compound's selectivity for COX-1.

InhibitorTarget EnzymeIC50Selectivity (COX-2 IC50 / COX-1 IC50)Reference
This compound Human Recombinant COX-128 nM~2,300-fold[7][8]
Human Recombinant COX-265 µM (65,000 nM)[7][8]
SC-560 Human Recombinant COX-19 nM~700-fold to 1,000-fold[9][10][11][12][13]
Human Recombinant COX-26.3 µM (6,300 nM)[9][10][12][13]

Key Observations:

  • Potency: SC-560 exhibits a lower IC50 value for COX-1 (9 nM) compared to this compound (28 nM), indicating higher potency in inhibiting COX-1 activity in cell-free enzyme assays.[7][8][9][11][14]

  • Selectivity: this compound demonstrates a significantly higher selectivity for COX-1 (approximately 2,300-fold) than SC-560 (approximately 700 to 1,000-fold).[7][8][11][12] This is due to its considerably weaker inhibition of COX-2.

In Vivo Effects

Both compounds have been shown to be orally active and exhibit effects consistent with COX-1 inhibition in vivo.

  • This compound: This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties.[7][14] It is reported to be 100 times more potent than aspirin in inhibiting arachidonic acid- and collagen-induced platelet aggregation in humans and guinea pigs.[7][15] In rat models of collagen-induced arthritis, this compound suppressed prostaglandin E2 and thromboxane B2 levels.[7][16]

  • SC-560: Orally administered SC-560 has been shown to completely inhibit ionophore-stimulated thromboxane B2 (TxB2) production, a COX-1-mediated process.[10] However, it was found to be ineffective in inflammatory models where COX-2-generated prostaglandins are significant.[10] Interestingly, in whole cells, SC-560 has been observed to act as a non-selective COX inhibitor, a phenomenon not yet fully elucidated.[10]

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is crucial for characterizing selective inhibitors. Below are generalized protocols based on common methodologies.

1. Recombinant Enzyme Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

  • Enzyme Source: Human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The amount of a specific prostaglandin, such as PGE2, produced is then quantified.

  • General Procedure:

    • Recombinant COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound or SC-560) in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.[17]

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).[18]

    • The reaction is terminated, often by the addition of a strong acid or a solution like stannous chloride.[18]

    • The amount of prostaglandin produced is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Whole Blood Assay (Ex Vivo)

This assay assesses the inhibitory effect of a compound on COX activity in a more physiologically relevant environment.

  • Principle: This method measures the production of COX-1-derived thromboxane B2 (TxB2) in clotting blood and COX-2-derived prostaglandin E2 (PGE2) in blood stimulated with lipopolysaccharide (LPS).

  • General Procedure for COX-1 Activity:

    • Whole blood is collected from healthy volunteers.

    • Aliquots of blood are incubated with the test inhibitor or vehicle.

    • The blood is allowed to clot at 37°C for a specific time, during which platelet COX-1 is activated and produces TxB2.

    • The serum is separated by centrifugation.

    • TxB2 levels in the serum are quantified by ELISA or LC-MS/MS.

  • General Procedure for COX-2 Activity:

    • Whole blood is incubated with LPS to induce COX-2 expression.

    • The test inhibitor is added.

    • The production of PGE2 is measured in the plasma after a suitable incubation period.

    • PGE2 levels are quantified by ELISA or LC-MS/MS.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Pathway Cyclooxygenase (COX) Signaling Pathway cluster_membrane Cell Membrane cluster_cox COX Enzymes cluster_prostanoids Prostanoids Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin This compound This compound This compound->COX1 SC560 SC-560 SC560->COX1

Caption: The COX pathway showing inhibition of COX-1 by this compound and SC-560.

Inhibitor_Screening_Workflow Workflow for COX Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of this compound and SC-560 Inhibitor_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (ELISA or LC-MS/MS) Termination->Quantification Calculation Calculate % Inhibition and IC50 Values Quantification->Calculation Comparison Compare Potency and Selectivity Calculation->Comparison

Caption: A generalized workflow for the in vitro screening of COX inhibitors.

Conclusion

Both this compound and SC-560 are potent and selective inhibitors of COX-1. The choice between them may depend on the specific requirements of the experiment. SC-560 offers higher potency for COX-1 inhibition in enzymatic assays. Conversely, this compound provides a significantly greater margin of selectivity over COX-2, which could be advantageous in experimental systems where even minimal COX-2 inhibition might be a confounding factor. Researchers should consider these quantitative differences and the context of their experimental model when selecting the appropriate inhibitor.

References

FR122047: A Comparative Guide to its COX-1 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cyclooxygenase-1 (COX-1) selectivity of FR122047, a potent inhibitor of the COX enzyme. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Comparison of COX Inhibitor Selectivity

The inhibitory potency of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) is quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), provides a measure of the drug's preference for inhibiting COX-1 over COX-2. A higher selectivity index indicates greater selectivity for COX-1.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-2/COX-1)Classification
This compound 28 nM [1]65,000 nM (65 µM) [1]~2321 Highly COX-1 Selective
SC-5609 nM6,300 nM (6.3 µM)~700Highly COX-1 Selective
Indomethacin280 nM (0.1 µg/mL)14,000 nM (5 µg/mL)~50Non-selective
Ibuprofen13,000 nM (13 µM)370,000 nM (370 µM)~28.5Non-selective
Diclofenac500 nM (0.5 µg/mL)500 nM (0.5 µg/mL)1Non-selective
Celecoxib82,000 nM (82 µM)6,800 nM (6.8 µM)0.08COX-2 Selective

Experimental Protocols

Objective: To determine the IC50 values of this compound for the inhibition of human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound and other test compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit or LC-MS/MS system

  • 96-well microplates

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and other test compounds in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the necessary cofactors, such as hematin.

    • Dilute the human recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

    • Prepare a solution of arachidonic acid in ethanol, which will be used to initiate the enzymatic reaction.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the assay buffer, diluted enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the cyclooxygenase reaction by adding a specific concentration of arachidonic acid to each well.

    • Allow the reaction to proceed for a defined period (e.g., 2-10 minutes) at 37°C.

    • Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl).

  • Detection of Prostaglandin Production:

    • The amount of prostaglandin E2 (PGE2) produced, which is a measure of COX activity, is quantified. This can be done using a competitive enzyme immunoassay (EIA) kit specific for PGE2 or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater sensitivity and specificity.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

cluster_0 COX Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Thromboxanes, etc. Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Pain, Fever This compound This compound This compound->COX-1 (Constitutive) Strong Inhibition This compound->COX-2 (Inducible) Weak Inhibition Celecoxib Celecoxib Celecoxib->COX-1 (Constitutive) Weak Inhibition Celecoxib->COX-2 (Inducible) Strong Inhibition

Mechanism of selective COX-1 inhibition by this compound.

cluster_1 Experimental Workflow for COX Inhibition Assay A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Assay Setup (Enzyme + Inhibitor) A->B C Pre-incubation B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Reaction Incubation D->E F Terminate Reaction E->F G Quantify Prostaglandin E2 (EIA or LC-MS/MS) F->G H Data Analysis (Calculate IC50) G->H

A generalized workflow for determining COX inhibitor IC50 values.

References

A Comparative Analysis of FR122047 and Indomethacin in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of anti-inflammatory agents is paramount. This guide provides a detailed comparison of FR122047, a selective cyclooxygenase-1 (COX-1) inhibitor, and indomethacin, a non-selective COX inhibitor, in established rodent models of arthritis. The data presented herein offers insights into their respective mechanisms, efficacy, and potential therapeutic applications.

Indomethacin has long been a staple nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation in various forms of arthritis.[1] Its therapeutic effects are primarily mediated through the inhibition of both COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] However, the inhibition of COX-1 is also associated with gastrointestinal side effects.[4][5] In contrast, this compound is a selective inhibitor of COX-1.[6] This distinct selectivity profile provides a valuable tool for investigating the specific roles of COX-1 and COX-2 in the pathophysiology of arthritis.

Mechanism of Action: A Tale of Two Cyclooxygenases

The primary mechanism of action for both this compound and indomethacin involves the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. However, their selectivity for the two main isoforms, COX-1 and COX-2, differs significantly.

  • Indomethacin: A non-selective inhibitor that targets both COX-1 and COX-2 with roughly equal potency.[6] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[4] COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation.[1][4]

  • This compound: A selective inhibitor of COX-1.[6] This selectivity allows for the specific investigation of the role of COX-1 in inflammatory processes.

The differential selectivity of these two compounds is central to their effects in arthritis models.

cluster_pathway Cyclooxygenase Pathway cluster_drugs Drug Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory This compound This compound (Selective COX-1 Inhibitor) This compound->COX1 Inhibits Indomethacin Indomethacin (Non-selective COX Inhibitor) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Figure 1: Mechanism of Action of this compound and Indomethacin.

Comparative Efficacy in Arthritis Models

The anti-inflammatory effects of this compound and indomethacin have been evaluated in two widely used rat models of arthritis: collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).

The CIA model is an autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[7] In a study evaluating the prophylactic effects of orally administered this compound and indomethacin in Lewis rats with CIA, both compounds demonstrated a dose-dependent inhibition of paw edema.[6]

CompoundED₅₀ (mg/kg) for Paw Edema Inhibition
This compound 0.56
Indomethacin 0.16

Table 1: Anti-inflammatory efficacy of this compound and indomethacin in the rat collagen-induced arthritis model.[6]

These results indicate that while both compounds are effective in the CIA model, indomethacin is more potent in reducing inflammation. The efficacy of the selective COX-1 inhibitor this compound suggests a significant role for COX-1 in the pathogenesis of this arthritis model.[6]

The AIA model is another well-established model of polyarthritis used for the preclinical evaluation of anti-arthritic drugs.[8] In contrast to the findings in the CIA model, this compound, at doses up to 3.2 mg/kg, had no effect on paw edema or the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂) in the rat AIA model.[6] Conversely, indomethacin, which inhibits both COX-1 and COX-2, demonstrated a significant anti-inflammatory effect in this model, which was associated with the inhibition of both PGE₂ and TXB₂ production in the inflamed paws.[6]

This lack of efficacy of a selective COX-1 inhibitor in the AIA model suggests that COX-2 is the primary enzyme responsible for prostaglandin production and the subsequent inflammation in this particular model.[6]

Cyclooxygenase Selectivity in a Rat Whole Blood Assay

To further characterize the selectivity of these compounds, their inhibitory effects on COX-1 (measured as serum TXB₂ levels) and COX-2 (measured as LPS-induced PGE₂ production) were assessed in a rat whole blood assay.[6]

CompoundCOX-1 ED₅₀ (mg/kg)COX-2 ED₅₀ (mg/kg)
This compound 0.059>3.2 (34.5% inhibition at 3.2 mg/kg)
Indomethacin 0.570.33

Table 2: Ex vivo COX-1 and COX-2 inhibitory activity of this compound and indomethacin in rat whole blood.[6]

This compound demonstrated high selectivity for COX-1, whereas indomethacin inhibited both isoforms with similar potency.[6]

Experimental Protocols

The following provides a general overview of the methodologies used in the studies comparing this compound and indomethacin.

The CIA model is typically induced in susceptible strains of rats, such as Lewis rats.[6] The protocol generally involves:

  • Immunization: An initial immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[7]

  • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered at a later time point, typically around day 21.[9][10]

  • Disease Assessment: The development and severity of arthritis are monitored by scoring clinical signs such as paw swelling, erythema, and joint stiffness.[9]

Day0 Day 0 Immunization (Collagen + CFA) Day21 Day 21 Booster (Collagen + IFA) Day0->Day21 Day28_35 Day 28-35 Onset of Arthritis Day21->Day28_35 Day42_56 Day 42-56 Peak Arthritis Day28_35->Day42_56

Figure 2: General timeline for the collagen-induced arthritis (CIA) model.

The AIA model is induced by a single injection of CFA containing Mycobacterium tuberculosis.[11] Key aspects of the protocol include:

  • Induction: A single subcutaneous injection of CFA at the base of the tail or in a footpad.[11][12]

  • Disease Progression: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic polyarthritis that typically develops around day 9-14.[8][12]

  • Evaluation: Disease severity is assessed by measuring paw volume and scoring clinical signs of arthritis.[8]

Day0 Day 0 CFA Injection Day1_4 Days 1-4 Primary Inflammation (Injection Site) Day0->Day1_4 Day10_14 Days 10-14 Onset of Secondary Polyarthritis Day0->Day10_14 Day20_25 Days 20-25 Persistence of Arthritis Day10_14->Day20_25

Figure 3: General timeline for the adjuvant-induced arthritis (AIA) model.

Conclusion

The comparison between this compound and indomethacin in preclinical arthritis models highlights the differential roles of COX-1 and COX-2 in the inflammatory cascade of different types of arthritis. While the non-selective COX inhibitor indomethacin demonstrates broad efficacy, the selective COX-1 inhibitor this compound reveals a significant contribution of COX-1 to the pathology of the CIA model, but not the AIA model. These findings underscore the importance of selecting appropriate preclinical models to investigate the mechanisms of action of novel anti-inflammatory drugs and to predict their potential therapeutic efficacy in specific arthritic conditions. For researchers in drug development, this comparative data provides a crucial framework for designing and interpreting studies aimed at developing more targeted and effective treatments for arthritis.

References

Comparative Efficacy of FR122047 and Other NSAIDs on Platelet Aggregation: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-platelet effects of the novel cyclooxygenase (COX) inhibitor, FR122047, against established nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and celecoxib. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

This compound demonstrates significantly higher potency in inhibiting platelet aggregation compared to aspirin. Traditional non-selective NSAIDs, like ibuprofen, exhibit reversible platelet inhibition, while COX-2 selective inhibitors, such as celecoxib, have a minimal effect on platelet function. This guide delves into the quantitative differences in their efficacy, their mechanisms of action, and the experimental protocols used to derive these findings.

Data Presentation: Comparative Inhibitory Effects on Platelet Aggregation

The following table summarizes the quantitative data on the inhibitory effects of this compound and other common NSAIDs on platelet aggregation and cyclooxygenase activity. It is important to note that the experimental conditions and models (in vitro vs. in vivo, species) vary across studies, which should be considered when making direct comparisons.

DrugTargetParameterValueAgonistSpecies/SystemCitation
This compound COXED50280 µg/kg (single oral dose)Arachidonic AcidGuinea Pig (in vivo)[1]
ED50530 µg/kg (single oral dose)CollagenGuinea Pig (in vivo)[1]
Potency vs. Aspirin~100x more potentArachidonic Acid & CollagenHuman & Guinea Pig (in vitro)[1]
Aspirin COX-1IC50~3.5 µM--[2]
COX-2IC50~30 µM--[2]
Ibuprofen COX-1IC5013 µM--[3]
COX-2IC50370 µM--[3]
Platelet AggregationIC500.5 ± 0.11 µM-Human (in vitro)[4]
Platelet AggregationIC5018.0 ± 1.8 µmol/LArachidonic Acid + 5-HTHuman (in vitro)[5]
Platelet AggregationIC5020 ± 4 µmol/LArachidonic Acid + ADPHuman (in vitro)[5]
Celecoxib Platelet AggregationIC5015.6 ± 3.4 µmol/LArachidonic Acid + 5-HTHuman (in vitro)[5]
Platelet AggregationIC5024 ± 7 µmol/LArachidonic Acid + ADPHuman (in vitro)[5]
Platelet AggregationEffectNo significant effectCollagen, Arachidonic Acid, U46619Human (ex vivo)[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism by which most NSAIDs inhibit platelet aggregation is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This enzyme is crucial for the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent platelet agonist.

  • This compound and Aspirin: Both are potent inhibitors of COX-1. Aspirin irreversibly acetylates the enzyme, leading to a prolonged antiplatelet effect that lasts for the lifespan of the platelet (8-9 days).[2][8] this compound's potent inhibition of COX is the basis for its anti-platelet actions.[1]

  • Ibuprofen: As a non-selective NSAID, ibuprofen reversibly inhibits both COX-1 and COX-2. Its effect on platelet function is therefore transient and depends on the drug's concentration in the plasma.[9]

  • Celecoxib: This drug is a selective COX-2 inhibitor. Since platelets primarily express COX-1, celecoxib has a minimal impact on platelet aggregation at therapeutic doses.[6][7]

Below is a diagram illustrating the signaling pathway of platelet aggregation and the points of intervention for different NSAIDs.

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm GPVI GPVI PLC PLC GPVI->PLC PAR1 PAR1 PAR1->PLC P2Y12 P2Y12 P2Y12->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PLA2 PLA2 DAG->PLA2 Ca2->PLA2 Aggregation Platelet Aggregation Ca2->Aggregation AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 PGH2 PGH₂ COX1->PGH2 TXA2S TXA₂ Synthase PGH2->TXA2S TXA2 Thromboxane A₂ TXA2S->TXA2 TXA2->Aggregation Collagen Collagen Collagen->GPVI Thrombin Thrombin Thrombin->PAR1 ADP ADP ADP->P2Y12 NSAIDs This compound Aspirin Ibuprofen NSAIDs->COX1

Signaling pathway of platelet aggregation and NSAID intervention.

Experimental Protocols

The most common method for evaluating the effect of NSAIDs on platelet aggregation is Light Transmission Aggregometry (LTA) .

Principle of Light Transmission Aggregometry

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector. This change is recorded over time to generate an aggregation curve.[10][11]

Detailed Methodology for LTA
  • Blood Collection and PRP Preparation:

    • Whole blood is drawn from healthy, consenting donors who have abstained from NSAIDs for at least 10 days.[12]

    • Blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature.[10][13]

    • The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.

  • Platelet Aggregation Assay:

    • The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

    • Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C in the aggregometer.

    • The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

    • The NSAID being tested (e.g., this compound, aspirin, ibuprofen, celecoxib) or a vehicle control is added to the PRP and incubated for a specified period.

    • A platelet agonist is then added to induce aggregation. Common agonists and their typical concentrations include:

      • Arachidonic Acid (0.5 - 1.9 mg/mL)[13][14]

      • Collagen (1 - 5 µg/mL)[13]

      • Adenosine Diphosphate (ADP) (5 - 20 µM)

    • The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • For inhibitory studies, the IC50 value (the concentration of the drug that inhibits platelet aggregation by 50%) is calculated by testing a range of drug concentrations.

Below is a diagram illustrating the experimental workflow for a typical platelet aggregation assay.

G start Start: Healthy Donor Blood Collection centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15 min) start->centrifuge1 prp_separation Separate Platelet-Rich Plasma (PRP) centrifuge1->prp_separation centrifuge2 High-Speed Centrifugation (e.g., 2000 x g, 15 min) centrifuge1->centrifuge2 prp_incubation Incubate PRP at 37°C prp_separation->prp_incubation ppp_separation Separate Platelet-Poor Plasma (PPP) centrifuge2->ppp_separation set_baseline Set Baseline (0% with PRP, 100% with PPP) ppp_separation->set_baseline add_drug Add NSAID or Vehicle Control prp_incubation->add_drug aggregometer_setup Place PRP in Aggregometer add_drug->aggregometer_setup aggregometer_setup->set_baseline add_agonist Add Agonist (e.g., Arachidonic Acid, Collagen) set_baseline->add_agonist record_aggregation Record Light Transmission add_agonist->record_aggregation analyze_data Analyze Data (Max % Aggregation, IC50) record_aggregation->analyze_data end End analyze_data->end

Experimental workflow for a platelet aggregation assay.

Conclusion

The available data strongly suggest that this compound is a highly potent inhibitor of platelet aggregation, surpassing the in vitro potency of aspirin. Its mechanism, like that of aspirin and ibuprofen, is centered on the inhibition of COX-1. In contrast, the COX-2 selective inhibitor celecoxib demonstrates a negligible effect on platelet function. This comparative guide provides a foundational understanding for researchers and developers working on novel anti-inflammatory and anti-platelet therapies. Further head-to-head clinical studies are warranted to fully elucidate the comparative clinical efficacy and safety profiles of these compounds.

References

A Comparative Guide to the Efficacy of FR122047 and Mofezolac as COX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective cyclooxygenase-1 (COX-1) inhibitors, FR122047 and mofezolac. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

Both this compound and mofezolac are potent and highly selective inhibitors of COX-1. Based on the available in vitro data, mofezolac demonstrates a significantly lower IC50 value for COX-1 compared to this compound, suggesting higher potency. Both compounds exhibit substantial selectivity for COX-1 over COX-2, a critical attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and mofezolac against COX-1 and COX-2 enzymes. It is important to note that these values are compiled from different studies and may have been determined using varied experimental protocols.

Table 1: Inhibitory Potency (IC50) of this compound and Mofezolac against COX-1 and COX-2

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-2 IC50 / COX-1 IC50)
This compound28 nM[1]65 µM[1]~2300[1][2]
Mofezolac1.44 nM[3]447 nM[3]~310
Mofezolac7.9 nM[4]>50 µM[4]>6300[4][5]

Note: The Selectivity Index is a ratio indicating the preference of the inhibitor for COX-1 over COX-2. A higher number signifies greater selectivity for COX-1.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 is crucial for evaluating the potency and selectivity of inhibitors like this compound and mofezolac. Below are generalized experimental protocols based on common methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme-Based)

This method assesses the direct inhibitory effect of the compounds on purified COX-1 and COX-2 enzymes.

1. Enzyme and Compound Preparation:

  • Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • This compound and mofezolac are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.

2. Assay Procedure:

  • The reaction is typically conducted in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., Tris-HCl), a heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • The test compound (this compound or mofezolac) at various concentrations is pre-incubated with the enzyme for a specified period.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

3. Detection of COX Activity:

  • COX activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This is commonly quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Alternatively, oxygen consumption during the reaction can be measured using an oxygen electrode, or the peroxidase activity of COX can be monitored using a colorimetric or fluorometric substrate.

4. Data Analysis:

  • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Whole Blood Assay

This assay measures the inhibitory effect of the compounds in a more physiologically relevant environment, using human or animal whole blood.

1. Blood Collection and Preparation:

  • Fresh venous blood is collected from healthy volunteers or experimental animals into tubes containing an anticoagulant (e.g., heparin).

2. COX-1 Inhibition (Thromboxane B2 Measurement):

  • To measure COX-1 activity, aliquots of whole blood are incubated with various concentrations of the test compound.

  • The blood is then allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2), a process primarily mediated by COX-1. TXA2 is unstable and rapidly metabolizes to thromboxane B2 (TXB2).

  • After incubation, the serum is collected by centrifugation.

  • The concentration of TXB2 in the serum is measured by ELISA or radioimmunoassay (RIA) as an index of COX-1 activity.

3. COX-2 Inhibition (Prostaglandin E2 Measurement):

  • To measure COX-2 activity, aliquots of heparinized whole blood are incubated with a stimulant, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.

  • Various concentrations of the test compound are added simultaneously with or prior to LPS stimulation.

  • After an incubation period (typically 24 hours), the plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is measured by ELISA or RIA as an index of COX-2 activity.

4. Data Analysis:

  • The IC50 values for COX-1 and COX-2 inhibition are calculated as described for the in vitro enzyme-based assay.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid This compound This compound This compound->COX1 Inhibition Mofezolac Mofezolac Mofezolac->COX1 Inhibition

Caption: COX-1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_exvivo Ex Vivo Whole Blood Assay Enzyme Purified COX-1/COX-2 Enzyme Incubate Incubate with Inhibitor Enzyme->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Measure Measure Prostaglandin Production (ELISA) Add_AA->Measure Calculate_IC50 Calculate IC50 Values Measure->Calculate_IC50 Blood Whole Blood Sample Incubate_Inhibitor Incubate with Inhibitor Blood->Incubate_Inhibitor Stimulate Induce COX-1 (Clotting) or COX-2 (LPS) Incubate_Inhibitor->Stimulate Measure_Metabolite Measure TXB2 (COX-1) or PGE2 (COX-2) Stimulate->Measure_Metabolite Measure_Metabolite->Calculate_IC50

Caption: Workflow for determining COX-1/COX-2 inhibition.

References

FR122047: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme selectivity profile of FR122047, a potent anti-inflammatory and analgesic agent. The primary focus is on its cross-reactivity with other enzymes, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating the specificity of this compound for its intended target.

Executive Summary

Quantitative Analysis of COX Inhibition

The inhibitory activity of this compound against its primary target, COX-1, and its closely related isoform, COX-2, has been quantified using in vitro enzyme inhibition assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against human recombinant COX-1 and COX-2.

EnzymeThis compound IC50 (nM)Reference
Human Recombinant COX-128[1]
Human Recombinant COX-265,000[1]

Lower IC50 values indicate greater potency.

Cross-Reactivity with Other Enzymes

Extensive searches of publicly available scientific literature did not yield specific experimental data on the cross-reactivity of this compound against a broad panel of other enzyme families, such as kinases, metalloproteinases, lipoxygenases, or cytochrome P450 enzymes. The available research has predominantly focused on its high selectivity for COX-1 over COX-2. Therefore, a comprehensive comparison of this compound's performance against other enzyme alternatives beyond the cyclooxygenase family cannot be provided at this time.

Experimental Protocols

The following is a detailed methodology for a typical in vitro enzyme inhibition assay used to determine the potency and selectivity of compounds like this compound against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Co-factors (e.g., hematin, glutathione)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme and Cofactor Preparation: The COX-1 and COX-2 enzymes are diluted to a working concentration in cold Tris-HCl buffer containing the necessary co-factors.

  • Compound Dilution: A serial dilution of the test compound is prepared in the assay buffer.

  • Incubation: The diluted enzyme is pre-incubated with the various concentrations of the test compound in a 96-well plate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin produced is then quantified using a suitable detection method. For example, in a colorimetric assay, a reagent is added that reacts with the prostaglandin to produce a colored product, which is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the arachidonic acid cascade and the points of inhibition by COX-1 selective inhibitors like this compound.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cleavage COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_phys Prostaglandin Synthases Prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_inflam Prostaglandin Synthases This compound This compound This compound->COX1 Inhibition

Caption: Arachidonic acid metabolism and COX inhibition.

By selectively inhibiting COX-1, this compound reduces the production of prostaglandins that are involved in both physiological and inflammatory processes. Its high selectivity for COX-1 over COX-2 is a key feature that distinguishes it from non-selective NSAIDs and COX-2 selective inhibitors.

References

Comparative Analysis of FR122047: A Selective COX-1 Inhibitor's Anti-Inflammatory Profile Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory effects of FR122047 in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.

This compound is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in the inflammatory cascade. This guide provides a comparative overview of its anti-inflammatory efficacy in various animal models, juxtaposed with the performance of other widely used NSAIDs such as the non-selective inhibitor indomethacin and the COX-2 selective inhibitor celecoxib.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several preclinical models across different species. The following tables summarize the key quantitative data, offering a clear comparison of its potency with other NSAIDs.

Table 1: Anti-inflammatory and COX-Inhibitory Effects of this compound and Comparator Drugs in Rats

DrugModelParameterED₅₀ (mg/kg, p.o.)Reference
This compound Collagen-Induced Arthritis (CIA)Paw Edema Inhibition0.56[1]
CIAPGE₂ Inhibition in Paw0.24[1]
CIATXB₂ Inhibition in Paw0.13[1]
Adjuvant-Induced Arthritis (AIA)Paw Edema InhibitionNo effect[1]
Ex vivo Whole BloodCOX-1 Inhibition (TXB₂)0.059[1]
Indomethacin CIAPaw Edema Inhibition0.16[1]
AIAPaw Edema InhibitionDose-dependent inhibition[1]
AIAPGE₂ and TXB₂ Inhibition in PawDose-dependent inhibition[1]

Table 2: Comparative Anti-inflammatory Effects of this compound and Other NSAIDs in Rabbits

DrugModelParameterInhibition (%)Reference
This compound (0.1%) LPS-Induced Ocular InflammationAqueous Humor PGE₂45[2]
Ketorolac (0.4%) LPS-Induced Ocular InflammationAqueous Humor PGE₂>90[2]
Nimesulide (0.1%) LPS-Induced Ocular InflammationAqueous Humor PGE₂0[2]

Table 3: Anti-tumor Effects of COX-1 Inhibition in a Mouse Model

DrugModelOutcomeResultReference
This compound Lewis Lung Carcinoma (LLC) ResectionLong-term Survival40-50% survival[3]
Indomethacin LLC ResectionLong-term Survival40-50% survival[3]
Celecoxib LLC ResectionLong-term SurvivalNo significant effect[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo models cited in this guide.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used experimental model for human rheumatoid arthritis.

  • Induction:

    • Native bovine or porcine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL.[4]

    • The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[5]

    • On day 0, male Lewis rats are injected intradermally at the base of the tail with 0.2 mL of the emulsion.[4][5]

    • A booster injection of the same emulsion is administered on day 7.[5]

  • Drug Administration:

    • This compound, indomethacin, or vehicle is administered orally once daily from day 1 to day 24 after the first immunization.[1]

  • Assessment:

    • The severity of arthritis is evaluated by measuring the volume of the hind paws using a plethysmometer.[1]

    • Levels of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂) in the inflamed paw tissue are quantified using enzyme immunoassay (EIA) kits.[1]

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common model for studying chronic inflammation.

  • Induction:

    • A suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's Adjuvant (IFA) is prepared.

    • On day 0, rats are injected subcutaneously at the base of the tail with 100 µL of the adjuvant suspension (e.g., 60 mg/mL).[6]

  • Drug Administration:

    • Prophylactic treatment with this compound or indomethacin is administered orally at specified doses.[1]

  • Assessment:

    • Paw volume is measured to assess the degree of edema.[1]

    • PGE₂ and TXB₂ levels in the paw tissue are measured to determine the effect on prostanoid synthesis.[1]

LPS-Induced Ocular Inflammation in Rabbits

This model is used to assess the anti-inflammatory effects of topically administered drugs in the eye.

  • Induction:

    • At hour 0, rabbits receive a topical application of the test compound (e.g., this compound 0.1% suspension) or vehicle in one eye.[2]

    • At hour 1, an intravenous injection of lipopolysaccharide (LPS) (2.5 µg/kg) is administered to induce inflammation.[2]

  • Assessment:

    • At 90 minutes post-LPS injection, aqueous humor samples are collected.[2]

    • PGE₂ concentrations in the aqueous humor are determined by immunoassay to quantify the inflammatory response.[2]

Mechanism of Action: The Cyclooxygenase Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-1 isoform of the cyclooxygenase enzyme. The following diagram illustrates the cyclooxygenase pathway and the points of intervention for different classes of NSAIDs.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH₂ cox1->pgh2_1 pgh2_2 PGH₂ cox2->pgh2_2 prostanoids1 Prostanoids (e.g., PGE₂, TXA₂) Physiological Functions: - Platelet Aggregation - Gastric Protection - Renal Blood Flow pgh2_1->prostanoids1 prostanoids2 Prostanoids (e.g., PGE₂, PGI₂) Inflammation: - Pain - Fever - Swelling pgh2_2->prostanoids2 This compound This compound (Selective COX-1 Inhibitor) This compound->cox1 nsaids Non-selective NSAIDs (e.g., Indomethacin, Ibuprofen) nsaids->cox1 nsaids->cox2 coxibs Coxibs (e.g., Celecoxib) (Selective COX-2 Inhibitor) coxibs->cox2

Caption: Cyclooxygenase pathway and NSAID intervention points.

Experimental Workflow for Preclinical Anti-inflammatory Drug Testing

The following diagram outlines a typical workflow for the in vivo evaluation of a novel anti-inflammatory agent like this compound.

experimental_workflow start Start: Hypothesis (e.g., Selective COX-1 inhibition reduces inflammation) model_selection Animal Model Selection (e.g., Rat CIA, Mouse Paw Edema) start->model_selection group_allocation Animal Group Allocation (Vehicle, this compound, Comparators) model_selection->group_allocation induction Induction of Inflammation (e.g., Collagen, Carrageenan injection) group_allocation->induction treatment Drug Administration (Oral, Topical) induction->treatment assessment Assessment of Inflammation (Paw Volume, Clinical Score) treatment->assessment biochemical_analysis Biochemical Analysis (PGE₂, TXB₂ levels) assessment->biochemical_analysis data_analysis Data Analysis and Interpretation (ED₅₀, Statistical Significance) biochemical_analysis->data_analysis conclusion Conclusion (Efficacy and Potency of this compound) data_analysis->conclusion

Caption: In vivo anti-inflammatory drug testing workflow.

Logical Relationship of COX Isoform Inhibition and Therapeutic/Side Effects

The differential inhibition of COX-1 and COX-2 by NSAIDs is central to their therapeutic efficacy and side-effect profile. This diagram illustrates the logical relationship.

cox_inhibition_effects nsaid NSAID Administration cox1_inhibition COX-1 Inhibition nsaid->cox1_inhibition cox2_inhibition COX-2 Inhibition nsaid->cox2_inhibition side_effects Side Effects - GI Toxicity - Renal Effects cox1_inhibition->side_effects therapeutic_effects Therapeutic Effects - Anti-inflammatory - Analgesic cox2_inhibition->therapeutic_effects

Caption: COX inhibition and its therapeutic vs. side effects.

References

A Comparative Analysis of FR122047, P6, and TFAP as Selective COX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective COX-1 inhibitors FR122047, P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole), and TFAP (N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide). The following sections detail their inhibitory potency against COX-1 and COX-2, the experimental methods used to determine these activities, and their known effects on cellular signaling pathways.

Performance Comparison

The inhibitory activities of this compound, P6, and TFAP against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of COX-2 IC50 to COX-1 IC50, provides a measure of the inhibitor's preference for COX-1.

InhibitorCOX-1 IC50COX-2 IC50Selectivity Index (COX-2/COX-1)Source
This compound 28 nM65 µM~2321--INVALID-LINK--[1]
P6 19 µM>50 µM>2.6--INVALID-LINK--[2][3]
TFAP 0.8 µM----INVALID-LINK--[4]

Note: The IC50 values presented are from different sources and may have been determined using varied experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is typically performed using enzymatic assays or whole blood assays. Below are detailed methodologies representative of those used to evaluate the inhibitors discussed.

Enzymatic Inhibition Assay (Colorimetric Method)

This method measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Mix Incubate Enzyme, Inhibitor, Heme, and Buffer Enzyme->Mix Inhibitor Test Inhibitor (this compound, P6, or TFAP) Inhibitor->Mix Heme Heme Cofactor Heme->Mix Buffer Reaction Buffer Buffer->Mix Add_AA Add Arachidonic Acid (Substrate) Mix->Add_AA Add_Substrate Add Colorimetric Substrate (e.g., TMPD) Add_AA->Add_Substrate Reaction_Stop Stop Reaction Add_Substrate->Reaction_Stop Measure Measure Absorbance at 590 nm Reaction_Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for a colorimetric COX enzymatic inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a stock solution of the inhibitor (this compound, P6, or TFAP) in a solvent such as DMSO.

    • Prepare a solution of heme cofactor.

    • Prepare a colorimetric substrate solution, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare a solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the test inhibitor at various concentrations.

    • Add the COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Simultaneously or shortly after, add the colorimetric substrate.

    • Allow the reaction to proceed for a defined period (e.g., 5 minutes).

    • Stop the reaction using a suitable agent (e.g., a saturated stannous chloride solution).

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 590 nm using a plate reader.

    • Calculate the percentage of COX inhibition for each inhibitor concentration compared to a control without inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the ability of an inhibitor to block the production of COX-1 or COX-2 derived products in a more physiologically relevant environment.

Workflow:

cluster_prep Sample Preparation cluster_cox1 COX-1 Activity cluster_cox2 COX-2 Activity cluster_analysis Data Analysis Blood Fresh Human Blood Incubate_Clot Incubate Blood with Inhibitor to allow clotting Blood->Incubate_Clot Incubate_LPS Incubate Heparinized Blood with Inhibitor and LPS Blood->Incubate_LPS Inhibitor Test Inhibitor Inhibitor->Incubate_Clot Inhibitor->Incubate_LPS Centrifuge_Serum Centrifuge to separate serum Incubate_Clot->Centrifuge_Serum Measure_TXB2 Measure Thromboxane B2 (TXB2) in serum via EIA/ELISA Centrifuge_Serum->Measure_TXB2 Calculate_IC50 Calculate IC50 values Measure_TXB2->Calculate_IC50 Centrifuge_Plasma Centrifuge to separate plasma Incubate_LPS->Centrifuge_Plasma Measure_PGE2 Measure Prostaglandin E2 (PGE2) in plasma via EIA/ELISA Centrifuge_Plasma->Measure_PGE2 Measure_PGE2->Calculate_IC50

Caption: Workflow for a human whole blood assay for COX-1 and COX-2 inhibition.

Detailed Steps:

  • COX-1 Inhibition (Thromboxane B2 Production):

    • Collect fresh human blood into tubes without anticoagulant.

    • Immediately aliquot the blood into tubes containing various concentrations of the test inhibitor or vehicle (control).

    • Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, leading to COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 value for COX-1 inhibition.

  • COX-2 Inhibition (Prostaglandin E2 Production):

    • Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).

    • Aliquot the blood into tubes containing various concentrations of the test inhibitor or vehicle.

    • Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to stimulate monocytes.

    • Incubate the samples at 37°C for 24 hours to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using an EIA or ELISA.

    • Calculate the IC50 value for COX-2 inhibition.

Signaling Pathways

The primary mechanism of action for these compounds is the direct inhibition of the cyclooxygenase activity of COX-1. By blocking the conversion of arachidonic acid to prostaglandin H2, they prevent the formation of downstream prostanoids.

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Prostanoids Prostanoids (e.g., Thromboxane A2) PGH2->Prostanoids This compound This compound This compound->COX1 inhibit P6 P6 P6->COX1 inhibit TFAP TFAP TFAP->COX1 inhibit

Caption: Inhibition of the prostaglandin synthesis pathway by selective COX-1 inhibitors.

Beyond direct enzyme inhibition, some selective COX-1 inhibitors have been shown to modulate other signaling pathways. For instance, P6 has been reported to downregulate COX-1 protein expression and interfere with the activation of the NF-κB signaling pathway in microglia.[4][5] This suggests that the anti-inflammatory effects of some selective COX-1 inhibitors may extend beyond the simple blockade of prostaglandin synthesis. The specific effects of this compound and TFAP on downstream signaling pathways are less well-characterized in the available literature.

References

A Head-to-Head Comparison of FR122047 and Celecoxib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, particularly in the exploration of non-steroidal anti-inflammatory drugs (NSAIDs) as potential anti-cancer agents, the selective inhibition of cyclooxygenase (COX) enzymes has been a focal point. This guide provides a detailed, data-supported comparison of two such inhibitors: FR122047, a selective COX-1 inhibitor, and celecoxib, a well-known selective COX-2 inhibitor. While direct head-to-head studies comparing these two specific agents in the same cancer cell lines are limited in the available scientific literature, this guide synthesizes findings from studies on these drugs and their close structural and functional analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Mechanisms

This compound and celecoxib, while both classified as NSAIDs, exhibit distinct pharmacological profiles due to their selective targeting of different COX isoforms. Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1[1]. This selectivity has been the cornerstone of its development to reduce the gastrointestinal side effects associated with non-selective NSAIDs[1]. In the context of cancer, both COX-1 and COX-2 enzymes are implicated in tumorigenesis, making their selective inhibition a topic of intense investigation.

The anti-cancer effects of celecoxib are multifaceted and have been shown to occur through both COX-2-dependent and independent mechanisms[2][3][4]. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors)[3][5][6]. Conversely, research on this compound has demonstrated its ability to suppress cancer cell growth and induce apoptosis, suggesting that COX-1 inhibition also plays a significant role in anti-tumor activity[1].

Comparative Efficacy in Cancer Cell Lines: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the effects of this compound and celecoxib on various cancer cell lines as reported in the scientific literature. It is important to note that the data for this compound is primarily from studies on the MCF-7 breast cancer cell line, while data for celecoxib is available for a broader range of cancer cell types. A direct comparison of potency is challenging due to the lack of studies using both compounds in the same experimental setup.

Parameter This compound Celecoxib Cancer Cell Line(s) Key Findings
Primary Target Cyclooxygenase-1 (COX-1)Cyclooxygenase-2 (COX-2)N/AThis compound is a selective COX-1 inhibitor, while celecoxib is a selective COX-2 inhibitor.
Growth Inhibition Distinct suppression of cell growth[1]Dose-dependent inhibition of cell proliferation[7][8][9]MCF-7 (Breast)[1][7], HCT-116 (Colon)[9], MDA-MB-231 (Breast)[7], HCT116 and CT26 (Colorectal)[8]Both agents inhibit the growth of cancer cells. One study noted that this compound led to a distinct suppression of cell growth in MCF-7 cells compared to a selective COX-2 inhibitor[1].
IC50 Values (µM) Not explicitly reported in comparative studies~11.7 (U251), ~37.2 (HeLa), 40 (HeLa), ~60-70 (T24, 5637)[10][11][12]U251 (Glioma), HeLa (Cervical), T24, 5637 (Urothelial)IC50 values for celecoxib vary depending on the cell line, indicating differential sensitivity.
Apoptosis Induction Induces apoptosis[1]Induces apoptosis[5][6][11][13]MCF-7 (Breast), A549, H460 (Lung)[5], UC cells (Urothelial)[14], HeLa (Cervical)[11], SGC7901 (Gastric)[6], MCF-7 (Breast)[13]Both compounds are capable of inducing programmed cell death in cancer cells.
Cell Cycle Arrest Not explicitly detailedInduces G0/G1 or G2/M phase arrest[2][11][13]Colon cancer cell lines[2], HeLa (Cervical)[11], MCF-7 (Breast)[13]Celecoxib has been shown to halt the cell cycle at different phases, depending on the cancer cell type.

Experimental Methodologies

For researchers looking to replicate or build upon these findings, the following are generalized protocols for key experiments cited in the literature.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or celecoxib for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or celecoxib.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

To better understand the cellular pathways affected by this compound and celecoxib, the following diagrams, generated using the DOT language, illustrate their proposed mechanisms of action.

Experimental Workflow for Assessing Anti-Cancer Effects

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Analysis cluster_outcomes Outcomes Cancer Cell Lines Cancer Cell Lines This compound This compound Cancer Cell Lines->this compound Celecoxib Celecoxib Cancer Cell Lines->Celecoxib Growth Inhibition Assay Growth Inhibition Assay This compound->Growth Inhibition Assay Apoptosis Assay Apoptosis Assay This compound->Apoptosis Assay Celecoxib->Growth Inhibition Assay Celecoxib->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Celecoxib->Cell Cycle Analysis IC50 Values IC50 Values Growth Inhibition Assay->IC50 Values Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay->Apoptotic Cell Percentage Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: A generalized workflow for the in vitro comparison of anti-cancer drug efficacy.

Proposed Signaling Pathways in Cancer Cells

G cluster_this compound This compound cluster_celecoxib Celecoxib cluster_outcomes Cellular Outcomes This compound This compound COX1 COX-1 This compound->COX1 inhibits Apoptosis_F Apoptosis COX1->Apoptosis_F indirect effect on GrowthInhibition Tumor Growth Inhibition Apoptosis_F->GrowthInhibition Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Apoptosis_C Apoptosis Celecoxib->Apoptosis_C induces (COX-2 independent) CellCycleArrest Cell Cycle Arrest Celecoxib->CellCycleArrest induces (COX-2 independent) PGE2 Prostaglandin E2 COX2->PGE2 PGE2->Apoptosis_C PGE2->CellCycleArrest Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis_C->GrowthInhibition CellCycleArrest->GrowthInhibition Angiogenesis->GrowthInhibition inhibition of

Caption: Simplified signaling pathways of this compound and Celecoxib in cancer cells.

Conclusion

Both this compound and celecoxib demonstrate anti-cancer properties in vitro, primarily through the induction of apoptosis and inhibition of cell proliferation. While celecoxib's mechanisms have been more extensively studied and appear to involve both COX-2-dependent and -independent pathways leading to cell cycle arrest and apoptosis, this compound also shows promise as a growth suppressor, indicating a role for COX-1 in cancer cell biology. The available data suggests that the efficacy of these selective inhibitors can be cell-type dependent. For a definitive head-to-head comparison, further studies are warranted that directly compare this compound and celecoxib in a panel of cancer cell lines under identical experimental conditions. Such research would provide invaluable data for the potential clinical application of selective COX inhibitors in cancer therapy.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of FR122047

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of the selective COX-1 inhibitor, FR122047, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these guidelines is essential to minimize risks and comply with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of solid chemical waste from a laboratory setting.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and associated contaminated materials."

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.

  • Containerization of Solid Waste:

    • Place all solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weigh boats, filter paper), into a designated, leak-proof, and sealable container.

    • For chemically contaminated sharps such as needles or razor blades, use a designated sharps container and label it clearly as "Chemically Contaminated Sharps."[1]

  • Management of Contaminated Lab Debris:

    • Items such as used paper towels, pipettes, and gloves that are contaminated with trace amounts of this compound should be collected in a separate, clearly labeled container.[1] These are typically disposed of as "Chemically Contaminated Laboratory Debris."[1]

    • Ensure this container is kept closed when not in use.[2][3][4]

  • Spill Management:

    • In the event of a spill, first, ensure the area is well-ventilated and restrict access.

    • For small solid spills, carefully sweep or scoop the material into a designated waste container, taking care not to create dust.[5][6]

    • The spill area should then be decontaminated with an appropriate solvent and wiped clean with absorbent pads.[6][7][8] All cleanup materials must be disposed of as hazardous waste.[5][6][7]

  • Storage and Labeling:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3][9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[2][10]

  • Arranging for Disposal:

    • Once the waste container is full or has been accumulating for a specified period (often six to twelve months, check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][10]

    • Complete all necessary waste disposal forms as required by your institution.[2][11]

Quantitative Data for Disposal Management

While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters based on general laboratory hazardous waste guidelines.

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste) 55 gallons[2][3]
Maximum Accumulation Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kg (solid)[3]
Maximum Accumulation Time 6 - 12 months (check institutional policy)[3][10]
pH Range for Drain Disposal (if applicable and permitted) 5.5 - 10.5 (for dilute aqueous solutions only)[9][12]

Note: Drain disposal of this compound is not recommended without explicit approval from your institution's EHS department.[11][12]

Experimental Workflow and Signaling Pathways

To provide a comprehensive resource, the following diagrams illustrate the proper disposal workflow for this compound and a conceptual representation of its known signaling pathway inhibition.

cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_storage Storage & Labeling cluster_disposal Final Disposal A Identify this compound Waste (Solid, Debris, Sharps) B Segregate into Labeled, Dedicated Containers A->B E Store Sealed Containers in Satellite Accumulation Area B->E C Contain & Clean Spill D Dispose of Cleanup Materials as Waste C->D D->E F Label with 'Hazardous Waste' & Chemical Name E->F G Request Pickup by EHS or Licensed Contractor F->G H Complete Waste Disposal Forms G->H

This compound Disposal Workflow

Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Biological_Effects Platelet Aggregation, Inflammation, etc. Prostaglandins->Biological_Effects This compound This compound This compound->COX1

This compound Signaling Pathway Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR122047
Reactant of Route 2
FR122047

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.